ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methoxy-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXSLIOBXEMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461196 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103626-04-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the preparation of a key intermediate, diethyl 2-(ethoxymethylene)malonate. This is followed by a cyclocondensation reaction with methylhydrazine to construct the pyrazole core, yielding ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The final step involves the O-methylation of the pyrazolone intermediate to afford the target compound. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthesis pathway to facilitate a thorough understanding of the process for research and development applications.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are attributed to the versatile chemical nature of the pyrazole ring, which allows for a wide range of functionalization. This compound is a key intermediate in the synthesis of various bioactive molecules. This guide details a robust and well-established pathway for its preparation, providing researchers and drug development professionals with the necessary information for its synthesis and subsequent application in their research endeavors.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence as illustrated below. The pathway begins with the formation of an electrophilic intermediate, which then undergoes cyclization with a substituted hydrazine, followed by a final methylation step.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
This step involves a condensation reaction between diethyl malonate and triethyl orthoformate in the presence of acetic anhydride.
Experimental Protocol:
A mixture of diethyl malonate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated to reflux at 120-130 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the excess reagents and by-products are removed by distillation under reduced pressure. The resulting crude diethyl 2-(ethoxymethylene)malonate is then purified by vacuum distillation.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 | 160.17 g |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 1.2 | 177.84 g |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 1.5 | 153.14 g |
| Product: | ||||
| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | - | Yield dependent |
Table 1: Reagents and expected product for the synthesis of diethyl 2-(ethoxymethylene)malonate.
Step 2: Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation of the previously synthesized diethyl 2-(ethoxymethylene)malonate with methylhydrazine.
Experimental Protocol:
To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 mol) in ethanol (500 mL) is added methylhydrazine (1.0 mol) dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration, washed with cold diethyl ether, and dried to afford ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | 1.0 | 216.23 g |
| Methylhydrazine | CH₆N₂ | 46.07 | 1.0 | 46.07 g |
| Product: | ||||
| Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | - | Yield dependent |
Table 2: Reagents and expected product for the synthesis of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of this compound
The final step is the O-methylation of the pyrazolone intermediate. This can be achieved using various methylating agents. A common and effective method involves the use of dimethyl sulfate.
Experimental Protocol:
To a stirred suspension of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 mol) and potassium carbonate (1.5 mol) in acetone (1 L) is added dimethyl sulfate (1.1 mol) dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | 1.0 | 170.17 g |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 1.1 | 138.74 g |
| Potassium carbonate | K₂CO₃ | 138.21 | 1.5 | 207.32 g |
| Product: | ||||
| This compound | C₈H₁₂N₂O₃ | 184.19 | - | Yield dependent |
Table 3: Reagents and expected product for the synthesis of this compound.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1 | Diethyl 2-(ethoxymethylene)malonate | 85-95 | N/A (liquid) | ¹H NMR (CDCl₃): δ 8.54 (s, 1H), 4.25 (q, 4H), 1.33 (t, 6H) |
| 2 | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | 80-90 | 185-188 | ¹H NMR (DMSO-d₆): δ 11.1 (br s, 1H), 7.95 (s, 1H), 4.15 (q, 2H), 3.45 (s, 3H), 1.25 (t, 3H) |
| 3 | This compound | 75-85 | 68-70 | ¹H NMR (CDCl₃): δ 7.90 (s, 1H), 4.30 (q, 2H), 3.95 (s, 3H), 3.85 (s, 3H), 1.35 (t, 3H) |
Table 4: Summary of typical yields and analytical data for the synthesis pathway.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Figure 2: Logical workflow of the synthesis process.
Conclusion
This technical guide outlines a reliable and efficient three-step synthesis of this compound. The provided detailed experimental protocols, tabulated data, and visual diagrams offer a comprehensive resource for chemists in the fields of pharmaceutical and materials science. The methodology is scalable and utilizes readily available starting materials, making it a practical approach for both laboratory-scale synthesis and potential industrial applications. The successful synthesis of this key pyrazole intermediate opens avenues for the development of novel compounds with diverse biological and chemical properties.
An In-depth Technical Guide to Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Its chemical structure, featuring a substituted pyrazole ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological significance of this compound, with a focus on its role as a precursor to herbicidal agents.
Chemical and Physical Properties
A thorough review of available data provides the following physical and chemical characteristics for this compound.
| Property | Value | Source |
| CAS Number | 103626-04-6 | N/A |
| Molecular Formula | C₈H₁₂N₂O₃ | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
Spectroscopic Data
While specific spectra are not publicly available, chemical database entries indicate the availability of 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.[1] These analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
Synthesis and Experimental Protocols
The synthesis of this compound is a key step in the production of certain agrochemicals. While a specific, detailed protocol for this exact molecule is not publicly documented, a general synthetic pathway can be inferred from related pyrazole syntheses. The following diagram outlines a plausible synthetic workflow.
Figure 1: A generalized workflow for the synthesis of the target compound.
A typical experimental protocol would involve the following key steps:
-
Cyclization: Condensation of a suitable β-ketoester with a methylhydrazine derivative to form the pyrazole ring.
-
Functionalization: Introduction of the methoxy group at the 3-position and methylation at the 1-position of the pyrazole ring. This may involve multiple steps and require specific reagents and reaction conditions.
-
Work-up and Purification: Following the reaction, the crude product would be isolated and purified using standard laboratory techniques such as extraction, crystallization, and column chromatography to achieve the desired purity.
-
Characterization: The final product's identity and purity would be confirmed using analytical techniques like NMR, MS, and IR spectroscopy.
Biological Significance and Applications
The primary documented application of this compound is as a key intermediate in the synthesis of pyrazole-based herbicides. These herbicides are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Signaling Pathway and Mechanism of Action
HPPD is a critical enzyme in the metabolic pathway of plants responsible for the biosynthesis of plastoquinone and tocopherol. Inhibition of this enzyme leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to characteristic bleaching symptoms and eventual plant death.
The following diagram illustrates the role of HPPD and the inhibitory action of herbicides derived from this compound.
Figure 2: The inhibitory effect of pyrazole herbicides on the HPPD pathway.
Several studies have focused on the design and synthesis of novel pyrazole derivatives as HPPD inhibitors for herbicidal applications.[2][3][4] These studies highlight the importance of the pyrazole scaffold in developing effective and selective herbicides. The derivatives synthesized from this compound are designed to bind to the active site of the HPPD enzyme, preventing it from carrying out its normal function.
Conclusion
This compound is a significant chemical intermediate, primarily valued for its role in the development of HPPD-inhibiting herbicides. While detailed public data on its specific physical properties and synthesis are limited, its structural features and known applications make it a compound of high interest to researchers in agrochemical synthesis and development. Further research into the synthesis and properties of this and related pyrazole derivatives could lead to the discovery of new and more effective herbicidal agents.
References
- 1. This compound(103626-04-6) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 103626-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a key chemical intermediate, primarily utilized in the synthesis of a range of biologically active molecules. Its core structure, a substituted pyrazole, is a prevalent scaffold in medicinal and agricultural chemistry, known to impart a variety of pharmacological and biological activities. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antifungal, and herbicidal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, a detailed plausible synthesis protocol, and its significant application as a precursor for pyrazole-4-carboxamide herbicides.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 103626-04-6 |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
The overall synthetic workflow is depicted in the following diagram:
References
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 103626-04-6). Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines theoretical predictions, data from analogous compounds, and established principles of spectroscopic analysis and synthetic organic chemistry to serve as a valuable resource for researchers working with this and related pyrazole derivatives.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established chemical shift correlations and analysis of closely related pyrazole structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H5 | ~7.8 - 8.2 | s | - |
| O-CH₃ | ~3.9 - 4.1 | s | - |
| N-CH₃ | ~3.7 - 3.9 | s | - |
| O-CH₂-CH₃ | ~4.2 - 4.4 | q | ~7.1 |
| O-CH₂-CH₃ | ~1.2 - 1.4 | t | ~7.1 |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~163 - 166 |
| C3 (Pyrazole) | ~158 - 162 |
| C5 (Pyrazole) | ~138 - 142 |
| C4 (Pyrazole) | ~100 - 105 |
| O-CH₃ | ~58 - 62 |
| O-CH₂-CH₃ | ~60 - 63 |
| N-CH₃ | ~35 - 39 |
| O-CH₂-CH₃ | ~14 - 16 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 - 2850 | C-H stretch | Aliphatic (methyl, ethyl) |
| ~1710 - 1730 | C=O stretch | Ester |
| ~1550 - 1600 | C=N, C=C stretch | Pyrazole ring |
| ~1250 - 1300 | C-O-C stretch | Methoxy, Ester |
| ~1050 - 1150 | C-O stretch | Methoxy, Ester |
Sample Preparation: Neat liquid or KBr pellet.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]⁺ | Molecular ion peak |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |
| [M - CH₃]⁺ | Loss of a methyl group (from N-methyl or methoxy) |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following sections outline plausible experimental methodologies for the synthesis of this compound and its subsequent spectroscopic characterization.
Synthesis Protocol: A Potential Route
A common strategy for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible route would start from a suitably substituted β-ketoester.
Reaction Scheme:
A potential, though not definitively reported, synthetic pathway could involve the reaction of ethyl 2-formyl-3-oxobutanoate with methylhydrazine, followed by methylation of the resulting pyrazole-3-ol to introduce the methoxy group. A more direct approach, if a suitable precursor is available, would be the cyclization of a methoxy-containing dicarbonyl compound with methylhydrazine.
General Procedure:
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar amount of methylhydrazine.
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.
-
Methylation: The resulting pyrazolol is then O-methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield the final product, this compound. The product is then purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are typically averaged.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer) using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used, and a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are determined by a mass analyzer (e.g., quadrupole or time-of-flight).
Visualization of Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
In-Depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a representative synthetic workflow.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a common scaffold in many pharmaceutically active compounds. Understanding the precise structure and purity of such molecules is paramount in drug discovery and development, with ¹H NMR spectroscopy being one of the most powerful analytical tools for this purpose. This guide serves as a practical resource for researchers working with this and structurally related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of structurally similar pyrazole derivatives and standard chemical shift increments.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.9 - 8.1 | Singlet | 1H | - | Pyrazole H-5 |
| 2 | ~4.2 - 4.3 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |
| 3 | ~3.9 - 4.0 | Singlet | 3H | - | -O-CH₃ |
| 4 | ~3.7 - 3.8 | Singlet | 3H | - | N-CH₃ |
| 5 | ~1.2 - 1.3 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |
Structural Assignment and Rationale
The predicted chemical shifts are rationalized as follows:
-
Pyrazole Ring Proton (H-5): The single proton on the pyrazole ring is expected to be the most downfield signal due to the aromatic nature of the heterocycle and the deshielding effect of the adjacent ester group. It appears as a singlet as there are no adjacent protons to couple with.
-
Ethyl Ester Group (-OCH₂CH₃): The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) are further upfield and appear as a triplet due to coupling with the two methylene protons. A typical coupling constant for ethyl groups is around 7.1 Hz.
-
Methoxy Group (-OCH₃): The three protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet.
-
N-Methyl Group (N-CH₃): The protons of the N-methyl group are also shielded and will appear as a singlet. Its chemical shift is influenced by its position on the pyrazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
2. NMR Instrument Setup and Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak or TMS).
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the reference peak (TMS to 0 ppm or the residual solvent peak to its known chemical shift, e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons contributing to each resonance.
-
Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.
Synthetic Workflow
A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a logical workflow for its preparation, which is a common strategy for the synthesis of substituted pyrazoles.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of this compound. The presented predicted data, detailed experimental protocol, and illustrative synthetic workflow offer valuable information for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives in the fields of medicinal chemistry and drug development. Accurate spectral interpretation is crucial for confirming molecular structure and ensuring sample purity, which are fundamental to advancing research and development efforts.
An In-depth Technical Guide to the 13C NMR Spectroscopy of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally similar pyrazole derivatives found in the literature.[1][2][3][4] This document also outlines a comprehensive experimental protocol for acquiring high-quality 13C NMR data for this and similar small organic molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated by comparing the chemical shifts of analogous carbons in various substituted pyrazoles.[1][2][3][4] The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~163 |
| C3 | ~158 |
| C5 | ~140 |
| C4 | ~95 |
| OCH3 | ~58 |
| OCH2CH3 | ~60 |
| N-CH3 | ~38 |
| OCH2CH3 | ~14 |
Note: These are estimated values and may differ from experimental results.
Structural Representation and NMR Correlation
The following diagram illustrates the molecular structure of this compound, with each carbon atom labeled for correlation with the predicted 13C NMR signals.
Caption: Molecular structure of this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-50 mg of the purified compound. The exact amount will depend on the sensitivity of the NMR instrument.
-
Solvent: Choose a deuterated solvent that readily dissolves the sample. For pyrazole derivatives, deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. Use approximately 0.6-0.7 mL of the solvent.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Procedure:
-
Carefully transfer the weighed sample into the NMR tube.
-
Add the deuterated solvent to the tube.
-
Securely cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
NMR Instrument Setup and Calibration
-
Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz (for 1H) is recommended for good signal dispersion and sensitivity in 13C NMR.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical NMR signals. This can be performed manually or using automated shimming routines.
Data Acquisition
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This technique decouples the protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without significantly saturating the signals.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.[5]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[6] The number of scans can range from several hundred to several thousand, depending on the sample concentration and instrument sensitivity. The acquisition can be monitored periodically, and stopped when a sufficient signal-to-noise ratio is achieved.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in an NMR experiment.
Caption: Standard workflow for an NMR experiment.
References
Mass Spectrometry of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predicted fragmentation pattern and mass spectrum based on established principles of mass spectrometry and data from structurally analogous compounds. The methodologies and data herein serve as a valuable resource for the characterization and structural elucidation of novel pyrazole derivatives.
Predicted Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its ester, methoxy, and pyrazole ring functionalities. The fragmentation pathways are influenced by the stability of the resulting carbocations and neutral losses.
Predicted Mass Spectral Data
The predicted mass-to-charge ratios (m/z) and relative abundances of the principal ions in the EI mass spectrum of this compound are summarized in the table below. This prediction is based on the analysis of fragmentation patterns of similar pyrazole derivatives and aromatic esters.
| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion/Neutral Loss |
| 198 | 45 | [M]+• (Molecular Ion) |
| 169 | 85 | [M - C2H5]+ |
| 153 | 100 | [M - OC2H5]+ |
| 141 | 30 | [M - COOC2H5]+ |
| 125 | 60 | [M - OC2H5 - CO]+ |
| 110 | 25 | [M - C2H5O - C2H4]+ |
| 82 | 40 | [C4H4N2O]+ |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of an electron from the molecular ion.
Experimental Protocols
The following is a detailed protocol for the acquisition of a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Logical Workflow for Spectral Interpretation
The process of interpreting the mass spectrum of a novel compound follows a logical progression from initial data acquisition to final structure confirmation.
Hypothetical Signaling Pathway in Drug Development
In the context of drug development, pyrazole-containing compounds are often investigated for their potential to modulate various signaling pathways implicated in disease. The following diagram illustrates a representative signaling cascade that could be a target for a novel pyrazole-based therapeutic.
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural features as revealed by IR spectroscopy.
Molecular Structure and Functional Groups
This compound is a substituted pyrazole derivative. The molecular structure incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a pyrazole ring, a methoxy group, an N-methyl group, and an ethyl ester group. Understanding the vibrational modes of these functional groups is crucial for the interpretation of the compound's IR spectrum.
Expected Infrared Absorption Data
While a definitive experimental spectrum for this specific molecule is not publicly available, the expected positions of the principal infrared absorption bands can be predicted based on the analysis of structurally similar pyrazole derivatives and established correlations for organic functional groups.[1][2][3][4] The following table summarizes the anticipated IR absorption peaks and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic/heteroaromatic) |
| 2980-2850 | Medium-Strong | C-H stretching (aliphatic - CH₃, CH₂) |
| 1725-1705 | Strong | C=O stretching (ester) |
| 1600-1500 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| 1470-1430 | Medium | C-H bending (CH₃, CH₂) |
| 1275-1200 | Strong | C-O stretching (ester) |
| 1100-1000 | Strong | C-O stretching (methoxy ether) |
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like this compound.[5][6][7][8][9]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), IR-grade
-
Pellet press
-
Sample of this compound
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum. Allow it to cool in a desiccator.
-
Place a small amount of the this compound sample (approximately 1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture gently but thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
-
Transfer a portion of the powdered mixture into the collar of a pellet press.
-
Assemble the pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption peaks in the spectrum.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Visualizing Molecular Structure and Vibrational Modes
The following diagrams illustrate the molecular structure of this compound and a conceptual representation of its key vibrational modes.
Caption: Molecular structure of this compound.
Caption: Conceptual diagram of key vibrational modes and their expected IR peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webassign.net [webassign.net]
Technical Guide: Solubility Profile of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on its molecular structure and the known properties of related pyrazole derivatives. Furthermore, this guide presents detailed experimental protocols for determining solubility, a framework for data presentation, and a visual representation of the experimental workflow to aid researchers in generating and interpreting solubility data for this compound and its analogs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the pyrazole core, ester, and methoxy groups, make it a versatile building block for the synthesis of bioactive molecules. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall process development.
This guide provides a foundational understanding of the anticipated solubility of this compound and equips researchers with the necessary protocols to determine its precise solubility profile.
Predicted Solubility Profile
The molecule possesses both polar (ester and methoxy groups, nitrogen atoms in the pyrazole ring) and non-polar (ethyl and methyl groups, pyrazole ring) characteristics. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the solvent.
-
High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), the compound is expected to exhibit high solubility due to favorable dipole-dipole interactions.
-
Moderate to Good Expected Solubility: In common polar protic solvents like ethanol, methanol, and isopropanol, the compound is likely to be soluble, facilitated by hydrogen bonding with the solvent molecules. Solvents such as acetone and ethyl acetate, which have intermediate polarity, are also expected to be effective at dissolving this compound.
-
Low Expected Solubility: In non-polar solvents like hexane, cyclohexane, and toluene, the solubility is anticipated to be limited due to the compound's polar functional groups.
Quantitative Solubility Data
To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Isothermal Shake-Flask | ||
| Ethanol | 25 | Isothermal Shake-Flask | ||
| Isopropanol | 25 | Isothermal Shake-Flask | ||
| Acetone | 25 | Isothermal Shake-Flask | ||
| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||
| Acetonitrile | 25 | Isothermal Shake-Flask | ||
| Dichloromethane | 25 | Isothermal Shake-Flask | ||
| Toluene | 25 | Isothermal Shake-Flask | ||
| Hexane | 25 | Isothermal Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust framework for researchers to understand its expected behavior and to experimentally determine its solubility in a range of organic solvents. The provided protocols and data presentation templates are intended to standardize the collection and reporting of this critical physicochemical property, thereby supporting the advancement of research and development involving this important chemical entity.
An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the predicted biological activities of the novel molecule, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes data from structurally related pyrazole derivatives to forecast its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide details the potential mechanisms of action, summarizes quantitative data from analogous compounds, provides detailed experimental protocols for assessing these activities, and visualizes key signaling pathways and workflows.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically used drugs and biologically active compounds. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of pyrazole have been extensively investigated and have shown significant potential in various therapeutic areas.
Potential Biological Activities
Based on the biological profiles of structurally similar pyrazole-4-carboxylate derivatives, this compound is predicted to exhibit the following activities:
Anticancer Activity
Pyrazole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Predicted Mechanism of Action: A primary anticipated mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound could potentially disrupt the tumor's blood supply, leading to a reduction in growth and spread.
Table 1: Anticancer Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 | [1] |
| Pyrazole-4-carboxamide analogues | HeLa (Cervical), HepG2 (Liver) | 0.43, 0.67 | |
| Pyrazole-based lamellarin O analogues | HCT116, HT29, SW480 (Colorectal) | Low micromolar range | |
| Pyrazole-based chalcone derivatives | HNO-97 | 10, 10.56 | [2] |
| 3,5-diaminopyrazole-1-carboxamide | HePG2, HCT-116, MCF-7 | 6.57, 9.54, 7.97 | [3] |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Predicted Mechanism of Action: The compound is predicted to act as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines. Inhibition of this pathway can lead to a reduction in the inflammatory response.
Table 2: Anti-inflammatory Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) or % Inhibition | Reference |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced paw edema | Significant activity | [4] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema | Significant activity at 25 mg/kg | [5] |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema | Reduced edema at 15 and 30 mg/kg | [6] |
| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Analgesic and anti-inflammatory assays | Imperative activity | [7] |
| Pyrazoline derivatives | HRBC haemolysis | IC50 values reported in µg/mL | [8] |
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.
Predicted Mechanism of Action: The antimicrobial activity of pyrazole derivatives is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.
Table 3: Antimicrobial Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | E. coli, P. aeruginosa, C. parapsilosis | 0.038-0.067 (µmol/mL) | [9] |
| Pyrazole derivatives | S. aureus, C. albicans | 12.5 | [10] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | K. pneumoniae, A. baumannii | 512-1024 | |
| Nitrofuran containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good activity | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from known procedures for preparing substituted pyrazole-4-carboxylates. A key step involves the ring-closing reaction of a suitably substituted precursor with methylhydrazine.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for the target compound.
General Procedure (adapted from patent literature):
-
Preparation of the Precursor: A suitable precursor, such as an alkyl 2-alkomethylene-4-methoxy-3-oxobutyrate, would be required.
-
Ring Closure: The precursor is reacted with methylhydrazine in a two-phase system. A weak base like potassium carbonate is dissolved in water to form an aqueous solution, which is then mixed with an organic solvent (e.g., toluene) containing the precursor. The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C).
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated under vacuum. The crude product is then purified, for instance by column chromatography, to yield the final compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of this compound to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow for Broth Microdilution:
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualizations
VEGFR-2 Signaling Pathway Inhibition
Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
p38 MAP Kinase Signaling Pathway Inhibition
Caption: Predicted inhibition of the p38 MAP kinase signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multi-faceted therapeutic agent with anticancer, anti-inflammatory, and antimicrobial properties. The presence of the N-methyl, C3-methoxy, and C4-ethyl carboxylate substitutions on the pyrazole core provides a unique chemical entity that warrants further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Positive results from these initial screenings would justify more in-depth mechanistic studies and in vivo testing to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship. The insights provided in this technical guide offer a solid foundation for initiating such a research and development program.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Derivatives
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1][2] First isolated in 1959 from watermelon seeds in the form of 1-pyrazolyl-alanine, the pyrazole scaffold has since been identified as a critical pharmacophore in a vast array of synthetic molecules with significant therapeutic and agricultural applications.[1][3] The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and agrochemical properties.[4][5][6][7]
Among the diverse classes of pyrazole derivatives, pyrazole carboxylates and their related congeners (amides, esters) have garnered substantial attention. The introduction of a carboxylate group or its derivatives onto the pyrazole ring provides a versatile handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of pyrazole carboxylate derivatives, offering a technical resource for professionals in chemical and pharmaceutical research.
I. Foundational Syntheses of the Pyrazole Ring
The journey to pyrazole carboxylate derivatives begins with the foundational methods for constructing the pyrazole core itself. Two classical named reactions, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, were pivotal in the early exploration of this heterocyclic system.
The Knorr Pyrazole Synthesis (1883)
The first synthesis of substituted pyrazoles was reported by Ludwig Knorr in 1883.[8][9] The Knorr pyrazole synthesis involves the condensation of a β-diketone (or a related 1,3-dicarbonyl compound like a β-ketoester) with a hydrazine derivative.[8][10][11][12] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11][13] When a β-ketoester is used as the 1,3-dicarbonyl component, this reaction leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to pyrazole carboxylates.[11] The reaction can sometimes lead to a mixture of regioisomers, depending on which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine.[8][10]
The Pechmann Pyrazole Synthesis (1898)
Discovered by the German chemist Hans von Pechmann, this method provides another route to the pyrazole nucleus.[2][14] The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazomethane to an acetylene.[14][15] A significant extension of this reaction for the purpose of this guide is the analogous addition of diazoacetic esters to alkynes, which directly yields pyrazolecarboxylic acid derivatives.[15]
II. Evolution of Synthetic Methodologies for Pyrazole Carboxylate Derivatives
Building upon the foundational syntheses, a variety of methods have been developed to afford specific isomers of pyrazole carboxylates with greater control and efficiency.
Synthesis of Pyrazole-3-carboxylate and Pyrazole-5-carboxylate Derivatives
These two isomers are often discussed together as their syntheses can be closely related and sometimes occur concurrently.
A. Condensation of Hydrazines with β-Ketoesters and Related Compounds: A modification of the Knorr synthesis using precursors like dimethyl acetylene dicarboxylate (DMAD) is a common route. For instance, the reaction of phenylhydrazine with DMAD can yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[16]
B. 1,3-Dipolar Cycloaddition Reactions: This is a powerful method for constructing the pyrazole ring with control over substitution. A notable example is the 1,3-dipolar cycloaddition of ethyl diazoacetate with α,β-unsaturated carbonyl compounds, which can produce pyrazole-5-carboxylates with excellent regioselectivity.[8][17]
Synthesis of Pyrazole-4-carboxylate Derivatives
The synthesis of pyrazole-4-carboxylates often employs different strategies.
A. Vilsmeier Cyclization: A widely used method involves the Vilsmeier-Haack reaction on hydrazones of β-ketoesters.[18] This reaction uses a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve diformylation and subsequent cyclization to yield pyrazole-4-carboxaldehydes, which can be oxidized to the corresponding carboxylic acids.[18][19] This method has been adapted for both conventional heating and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times.[18]
B. From Substituted Propenoates: An alternative route involves the reaction of hydrazine with compounds like ethyl 2-formyl-3-oxopropanoate to directly form the ethyl 1H-pyrazole-4-carboxylate.[20]
III. Key Discoveries and Applications in Agrochemicals and Drug Development
The interest in pyrazole carboxylate derivatives has surged due to their proven utility as intermediates and active ingredients in both agriculture and medicine.[4][8]
Agrochemical Applications
Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides.[7][8] Pyrazole carboxamides, derived from pyrazole carboxylic acids, are particularly prominent as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. A prime example is Fluxapyroxad , a broad-spectrum fungicide containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[21][22] Recent research continues to explore novel pyrazole carboxylate derivatives, such as those containing a thiazole moiety, for potent antifungal activity against various plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[21][23][24]
Pharmaceutical and Medicinal Applications
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its carboxylate derivatives are no exception. They have been investigated for a wide range of therapeutic applications.[3][4][6]
-
Anticancer Activity: Numerous pyrazole carboxylate and carbohydrazide derivatives have been synthesized and evaluated for their antitumor properties.[1] For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown potent activity against lung cancer cell lines (A549).[1][25] These compounds are often investigated for their ability to inhibit protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[26]
-
Anti-inflammatory Activity: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[27] Researchers have synthesized novel pyrazole carboxylate derivatives and evaluated them as selective COX-2 inhibitors and anti-inflammatory agents.[6]
-
Antimicrobial and Antiviral Activity: Pyrazole carboxylates and their derivatives have been explored for their efficacy against various bacterial, fungal, and viral pathogens.[4][7][8] Some 1H-pyrazole-4-carbohydrazide derivatives, for instance, have demonstrated significant leishmanicidal and antimalarial activities.[25]
-
Enzyme Inhibition: Beyond COX and SDH, pyrazole carboxylates have been designed to inhibit other key enzymes. For example, derivatives bearing a sulfonamide moiety have been developed as potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases.[26]
IV. Data Presentation
Table 1: Key Synthetic Methods for Pyrazole Carboxylate Derivatives
| Method | Starting Materials | Product Isomer(s) | Typical Yields |
| Knorr Synthesis Variant | Phenylhydrazine, Dimethyl acetylene dicarboxylate (DMAD) | Pyrazole-3-carboxylate | Not specified |
| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, α-Methylene carbonyl compounds | Pyrazole-5-carboxylate | Good to Excellent |
| Vilsmeier Cyclization | Hydrazones of β-keto esters, Vilsmeier reagent (POCl₃/DMF) | Pyrazole-4-carboxylate | Good to Excellent (Higher with microwave) |
| Condensation | Hydrazine, Ethyl 2-formyl-3-oxopropanoate | Pyrazole-4-carboxylate | 72% |
Table 2: Biological Activities of Representative Pyrazole Carboxylate Derivatives
| Compound Class/Example | Target/Activity | Quantitative Data |
| Thiazole-containing pyrazole carboxylate (Compound 24) | Antifungal (vs. Botrytis cinerea) | EC₅₀ = 0.40 mg/L |
| Thiazole-containing pyrazole carboxylate (Compound 15) | Antifungal (vs. Valsa mali) | EC₅₀ = 0.32 mg/L |
| Thiazole-containing pyrazole carboxylate (Compound 15) | Succinate Dehydrogenase (SDH) Inhibition | IC₅₀ = 82.26 µM |
| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase I (hCA I) Inhibition | Kᵢ = 0.063–3.368 µM |
| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase II (hCA II) Inhibition | Kᵢ = 0.007–4.235 µM |
| Aminopyrazoles (Compound 492) | Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition | IC₅₀ = 3 nM |
V. Experimental Protocols
Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (A Pyrazole-3-carboxylate)[17]
This one-pot, two-component reaction exemplifies a common route to pyrazole-3-carboxylate precursors.
-
Reagents: Phenyl hydrazine (2 mmol, 0.22 g), Dimethylacetylene dicarboxylate (DMAD) (2 mmol, 0.28 g), Toluene/Dichloromethane (1:1 mixture, 10 mL).
-
Procedure:
-
A mixture of phenyl hydrazine and DMAD is stirred at reflux for 2 hours in the toluene/DCM solvent mixture.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The resulting white solid is recrystallized from ethanol to yield the pure product.
-
-
Characterization Data:
-
Melting Point: 188 °C
-
¹H NMR (300 MHz, DMSO-d₆): δ 3.80 (3H, s, OCH₃), 5.98 (1H, s, pyrazole-H4), 7.34–7.74 (5H, m, Ar-H), 12.16 (1H, s, OH).
-
FTIR (ATR): 3204, 1728, 1249 cm⁻¹.
-
Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization[19]
This protocol describes a conventional heating method for synthesizing pyrazole-4-carboxylate esters.
-
Reagents: Hydrazone of a β-keto ester (0.001 mol), Dry Dimethylformamide (DMF) (4 mL), Phosphorus oxychloride (POCl₃) (0.003 mol, 4.60 g).
-
Procedure:
-
POCl₃ is added dropwise to an ice-cold, stirred solution of the hydrazone in dry DMF.
-
The reaction mixture is allowed to warm to room temperature and then refluxed at 70–80 °C for approximately 4 hours.
-
The resulting mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide solution.
-
The mixture is left standing overnight to allow for precipitation.
-
The pale yellow precipitate obtained is collected and purified by silica gel column chromatography (ethyl acetate/petroleum ether, 15:85) to yield the final product.
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate[21]
This procedure details the synthesis from (ethoxycarbonyl)malondialdehyde.
-
Reagents: Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde) (192 mmol, 27.6 g), Hydrazine (193 mmol, 6.2 g), Ethanol (150 mL).
-
Procedure:
-
Hydrazine is added slowly to a solution of ethyl 2-formyl-3-oxopropanoate in ethanol under ice bath cooling conditions.
-
The reaction mixture is stirred at room temperature for 17 hours.
-
Ethanol is removed from the reaction mixture by vacuum distillation.
-
The residue is purified by silica gel column chromatography (dichloromethane/ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.
-
-
Characterization Data:
-
Yield: 72.4%
-
¹H-NMR (CDCl₃/TMS): δ 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t).
-
VI. Mandatory Visualizations
Synthetic Pathway Diagrams
// Nodes Intermediate [label="Hydrazone\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges R1_CO_CH2_CO_R2 -> Intermediate [label="+ Hydrazine", color="#34A853"]; NH2NHR3 -> Intermediate [color="#34A853"]; Intermediate -> Pyrazole [label="Cyclization &\n-H₂O", color="#EA4335"];
// Style {rank=same; R1_CO_CH2_CO_R2; NH2NHR3;} graph [label="Knorr Pyrazole Synthesis Workflow", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: Knorr Pyrazole Synthesis Workflow.
// Nodes Intermediate [label="Diformylation &\nCyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Hydrazone -> Intermediate [label="+ Reagent", color="#4285F4"]; Vilsmeier_Reagent -> Intermediate [color="#4285F4"]; Intermediate -> Pyrazole [label="Neutralization", color="#FBBC05"];
// Style {rank=same; Hydrazone; Vilsmeier_Reagent;} graph [label="Vilsmeier Cyclization for Pyrazole-4-carboxylates", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: Vilsmeier Cyclization Workflow.
// Nodes Cycloaddition [label="[3+2]\nCycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Diazoacetate -> Cycloaddition [color="#EA4335"]; Unsaturated_Carbonyl -> Cycloaddition [color="#EA4335"]; Cycloaddition -> Pyrazole [label="Aromatization", color="#34A853"];
// Style {rank=same; Diazoacetate; Unsaturated_Carbonyl;} graph [label="1,3-Dipolar Cycloaddition for Pyrazole-5-carboxylates", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: 1,3-Dipolar Cycloaddition Workflow.
VII. Conclusion
From the foundational discoveries of Knorr and Pechmann to the sophisticated, regioselective synthetic strategies of today, the history of pyrazole carboxylate derivatives is rich with chemical innovation. The journey has transformed this class of molecules from laboratory curiosities into vital components of modern agriculture and medicine. Their continued success as fungicides, and their vast potential as anticancer, anti-inflammatory, and antimicrobial agents, ensures that the exploration of pyrazole carboxylate derivatives will remain a vibrant and fruitful area of research. The development of more efficient, environmentally benign synthetic methods and the continued elucidation of their structure-activity relationships will undoubtedly lead to the discovery of new and improved derivatives to address ongoing challenges in human health and food security.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 15. Pechmann Pyrazole Synthesis [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. sid.ir [sid.ir]
- 20. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 23. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
theoretical studies on 1-methyl-1H-pyrazole-4-carboxylate derivatives
An In-depth Technical Guide to Theoretical Studies on 1-Methyl-1H-pyrazole-4-carboxylate Derivatives
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Derivatives of 1-methyl-1H-pyrazole-4-carboxylate are a specific subclass that has garnered interest for drug discovery and materials science. Theoretical and computational studies are indispensable tools for accelerating the research and development of these derivatives. By modeling molecular structures, electronic properties, and interactions with biological targets, these studies provide critical insights that guide synthesis and experimental testing.
This technical guide offers an in-depth overview of the principal theoretical methods applied to the study of 1-methyl-1H-pyrazole-4-carboxylate derivatives and related pyrazole compounds. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies, structured data from computational studies, and workflow visualizations to facilitate a comprehensive understanding of the computational landscape for this important class of molecules.
Core Computational Methodologies
Theoretical studies of pyrazole derivatives primarily rely on a suite of computational techniques, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking. These methods allow for the prediction of molecular properties, biological activities, and binding interactions.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4] It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding chemical stability and reactivity.[3][5]
Experimental Protocol (Typical DFT Calculation):
-
Structure Optimization: The initial 3D structure of the pyrazole derivative is drawn using molecular editing software. This geometry is then optimized to find the lowest energy conformation. A commonly used method is the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p).[3][6]
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure at the same level of theory to confirm that the geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).[7]
-
Property Calculation: Key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to correlate the chemical structure of compounds with their biological activity.[2][8] For pyrazole derivatives, QSAR helps identify the key molecular features (descriptors) that influence their therapeutic effects, such as anti-inflammatory or anticancer activity.[2]
Experimental Protocol (Typical QSAR Study):
-
Data Set Selection: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a training set (for model building) and a test set (for model validation).[8][9]
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.[9]
-
Model Development: A mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to create an equation linking the descriptors to the biological activity.[9]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics such as the coefficient of determination (R²) and the cross-validated correlation coefficient (q²).[9][10] A high R² value for the training set and a high q² for the test set indicate a robust and predictive model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second molecule (a receptor, typically a protein).[11] This method is crucial in drug discovery for understanding binding mechanisms, predicting binding affinity, and screening virtual libraries of compounds against a biological target.[12][13]
Experimental Protocol (Typical Molecular Docking Study):
-
Receptor and Ligand Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrazole ligands are prepared and their energy is minimized.
-
Active Site Definition: The binding site (or "active site") on the receptor is defined, usually based on the location of a co-crystallized native ligand or through predictive algorithms.
-
Docking Simulation: A docking algorithm (e.g., in software like AutoDock) systematically samples different conformations and orientations of the ligand within the active site.[12]
-
Scoring and Analysis: Each generated pose is assigned a score, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.[11][12]
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from various theoretical studies on pyrazole carboxylate derivatives and related structures.
Table 1: Computed Molecular Properties of Pyrazole Derivatives
This table presents quantum chemical properties calculated using DFT. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.[3]
| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 | [3] |
| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | PBE/TZ2P | - | - | 4.01 | [7] |
| Pyrazole-carboxamide (Compd. 6) | B3LYP/6-31G | -5.63 | -1.41 | 4.21 | [5] |
| Pyrazole-carboxamide (Compd. 8) | B3LYP/6-31G | -5.67 | -1.79 | 3.88 | [5] |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | - | - | - | - | [14] |
| Methyl 1H-pyrazole-4-carboxylate | - | - | - | - | [15] |
Note: EHOMO and ELUMO values were not always reported individually.
Table 2: Performance of QSAR Models for Pyrazole Derivatives
This table showcases the statistical validation of QSAR models developed for pyrazole derivatives. High R² and q² values indicate a model with strong correlative and predictive power.
| Studied Activity | Model Type | R² (Training Set) | q² (Test Set) | Standard Error (SE) | Source |
| Biological Activity | 4D-QSAR | 0.889 | 0.839 | 0.066 | [10][16] |
| COX-II Inhibition | 3D-QSAR | 0.958 | 0.852 | - | [8] |
| Hypoglycemic Activity | QSAR (MLR) | 0.82 | 0.80 | 0.25 (RMSE) | [9] |
| Hypoglycemic Activity | QSAR (Random Forest) | 0.90 | 0.85 | 0.20 (RMSE) | [9] |
Table 3: Molecular Docking and Biological Activity of Pyrazole Derivatives
This table presents results from molecular docking studies and corresponding experimental biological assays. Lower binding energies and IC₅₀/Kᵢ values typically indicate more potent interactions.
| Derivative Class | Target | Binding Energy (kcal/mol) | Biological Activity | Source |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A Kinase | - | IC₅₀ = 0.16 µM | [11] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | - | IC₅₀ = 0.98 µM | [13] |
| Pyrazole-carboxamides | Carbonic Anhydrase I | - | Kᵢ = 0.063–3.368 µM | [12] |
| Pyrazole-carboxamides | Carbonic Anhydrase II | - | Kᵢ = 0.007–4.235 µM | [12] |
Conclusion
Theoretical studies are a cornerstone of modern chemical and pharmaceutical research on 1-methyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives. Methodologies such as DFT, QSAR, and molecular docking provide invaluable, predictive insights into molecular structure, stability, and biological function. DFT calculations elucidate fundamental electronic properties, while QSAR models effectively correlate structural features with activity, guiding the design of more potent compounds.[3][9] Furthermore, molecular docking reveals the specific interactions between these derivatives and their biological targets, offering a rational basis for mechanism of action hypotheses.[11] The integration of these computational approaches streamlines the drug discovery process, reducing costs and accelerating the identification of promising new therapeutic agents based on the versatile pyrazole scaffold.
References
- 1. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 2. ijrpr.com [ijrpr.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step synthetic route for the preparation of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The synthesis commences with the readily available starting material, ethyl acetoacetate. The protocols outlined herein are compiled from established chemical literature and provide a clear, replicable methodology suitable for laboratory-scale synthesis. Quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are provided.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. Specifically, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylates serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents. The synthetic pathway described in these application notes begins with the conversion of ethyl acetoacetate to an enol ether intermediate, followed by cyclization with methylhydrazine to form the pyrazole core, and concludes with the methylation of the 3-hydroxy group to yield the target product.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from ethyl acetoacetate is accomplished in three main steps:
-
Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate 1): Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride to form the corresponding enol ether.
-
Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 2): Intermediate 1 undergoes cyclization with methylhydrazine to yield the pyrazole core with a hydroxyl group at the 3-position.
-
Synthesis of this compound (Final Product): The hydroxyl group of Intermediate 2 is methylated to afford the final product.
Application Notes and Protocols for Pyrazole Ring Formation
Introduction
The pyrazole ring is a fundamental five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and Rimonabant.[1] The significant biological activity of pyrazole derivatives has driven the development of diverse and efficient synthetic methodologies for their preparation.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the most robust and widely used experimental protocols for pyrazole ring formation. We will cover three primary synthetic strategies: the classic Knorr Pyrazole Synthesis, [3+2] Cycloaddition reactions, and modern Multicomomponent Reactions (MCRs). Each section includes a detailed experimental protocol, a summary of quantitative data in tabular form, and visualizations of reaction mechanisms and workflows to ensure clarity and reproducibility.
The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the most traditional and straightforward method for constructing the pyrazole ring.[2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4] The process is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[3][5] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying both the dicarbonyl and hydrazine starting materials.
General Reaction Mechanism
The reaction begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. When using unsymmetrical dicarbonyls, this can lead to a mixture of regioisomers, as the initial attack can occur at either carbonyl carbon.[3] Following the initial condensation to form a hydrazone or enamine intermediate, the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the aromatic pyrazole ring.
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, via a Knorr-type reaction between a β-ketoester and hydrazine hydrate.[2][6]
Materials:
-
Ethyl benzoylacetate (limiting reagent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
20-mL Scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates, chamber, and appropriate solvents (e.g., 30% Ethyl Acetate/70% Hexane)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq.) and hydrazine hydrate (6.0 mmol, 2.0 eq.).[6][7]
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol, followed by 3 drops of glacial acetic acid to the mixture.[6]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with constant stirring.[2]
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester.[6]
-
Work-up and Precipitation: Once the starting material is consumed, add 10 mL of deionized water to the hot, stirring reaction mixture to induce precipitation of the product.[6]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while maintaining rapid stirring to facilitate complete crystallization.[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected precipitate with a small amount of cold water and allow it to air dry completely.[2]
-
Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the product by determining its melting point and analyzing it via TLC, NMR, or other spectroscopic methods. A yield of 79% has been reported for this procedure.[7]
Data Presentation: Knorr Synthesis Examples
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100°C, 1h | 79% | [6][7] |
| Ethyl acetoacetate | Phenylhydrazine | None (neat) | Diethyl ether | Reflux, 1h | High (unspecified) | [2] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ | Ethanol | Reflux | ~82% | [4] |
| 1,3-Diketones | Arylhydrazines | None | DMA | Room Temp | Good | [8] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | None (neat) | 100°C, 20 min | 95% | [9] |
Pyrazole Synthesis via [3+2] Cycloaddition
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocycles, including pyrazoles.[10] This strategy involves the reaction of a 1,3-dipole (a three-atom species with a positive and negative charge) with a dipolarophile (typically an alkyne or alkene). For pyrazole synthesis, common 1,3-dipoles include nitrile imines (generated in situ from hydrazonoyl halides) and diazo compounds.[9][10] This approach offers high regioselectivity and allows for the synthesis of complex, polysubstituted pyrazoles.[11]
General Reaction Mechanism
The mechanism involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl chloride and a base, with an alkene that serves as an alkyne surrogate. The initial cycloaddition forms a bromopyrazoline intermediate. Subsequent elimination of HBr, driven by the formation of the stable aromatic ring, yields the final pyrazole product.[10]
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This protocol describes the synthesis of pyrazoles using α-bromocinnamaldehyde as an alkyne surrogate.[10]
Materials:
-
α-Bromocinnamaldehyde (1.0 eq.)
-
Substituted hydrazonyl chloride (1.0 eq.)
-
Triethylamine (Et₃N, 1.1 eq.)
-
Dry chloroform or dichloromethane (solvent)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Dissolve α-bromocinnamaldehyde (3.0 mmol) and the appropriate hydrazonyl chloride (3.0 mmol) in 10 mL of dry chloroform in a round-bottom flask equipped with a stir bar.[10]
-
Base Addition: To the stirring solution, add triethylamine (3.3 mmol, 0.46 mL) dropwise at room temperature.[10]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 7 to 10 hours.[10]
-
Monitoring: Monitor the disappearance of starting materials using TLC.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes-ethyl acetate gradient as the eluent to isolate the pure pyrazole product.[10]
Data Presentation: [3+2] Cycloaddition Examples
| Hydrazonyl Chloride Substituent (Ar¹) | α-Bromocinnamaldehyde Substituent (Ar²) | Solvent | Yield (%) | Reference |
| Phenyl | Phenyl | Chloroform | 86% | [10] |
| 4-Chlorophenyl | Phenyl | Chloroform | 81% | [10] |
| 4-Nitrophenyl | Phenyl | Chloroform | 70% | [10] |
| 4-Methylphenyl | Phenyl | Chloroform | 84% | [10] |
| Phenyl | 4-Chlorophenyl | Dichloromethane | 78% | [10] |
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, have emerged as a highly efficient and sustainable strategy for synthesizing complex molecules like pyrazoles.[12] These reactions adhere to the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying experimental procedures.[12][13] A common MCR for pyrazoles involves the condensation of aldehydes, active methylene compounds (e.g., malononitrile, β-ketoesters), and hydrazine derivatives.[14]
General Workflow
MCRs streamline synthesis by avoiding the isolation of intermediates. The reaction sequence often involves a cascade of well-known reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration, all occurring in a single pot.
Caption: General workflow for a four-component pyrazole synthesis.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol provides a general procedure for the synthesis of pyrano[2,3-c]pyrazoles, a class of fused pyrazoles with significant biological activity.[15]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Catalyst (e.g., piperidine, 5 mol%)
-
Solvent (e.g., Ethanol or Water)
Procedure:
-
Reactant Mixing: In a round-bottom flask, create a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).[12]
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as piperidine (5 mol%).[12] Some variations proceed under catalyst-free conditions.[15]
-
Reaction: Stir the reaction mixture vigorously. Depending on the substrates, the reaction can be run at room temperature or under reflux.[12] Reaction times can vary from 20 minutes to several hours.[12]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the precipitate by filtration.[12]
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., cold ethanol) and dry it to obtain the purified product. Recrystallization can be performed if necessary.
Data Presentation: Multicomponent Synthesis Examples
| Aldehyde | Active Methylene 1 | Active Methylene 2 | N-Source | Catalyst | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Ethyl 3-oxo-3-phenylpropanoate | Hydrazine | Graphene Oxide | 84-94% | [14] |
| Aromatic Aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine | Silicotungstic acid | High | [15] |
| Benzaldehyde | Enaminones | N/A | Hydrazine-HCl | NH₄OAc | Good | [13] |
| Aromatic Aldehydes | Malononitrile | β-Ketoesters | Hydrazine | Sodium gluconate | Good | [16] |
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate as a versatile intermediate in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors for targeted cancer therapy.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective enzyme inhibitors. This compound is a key intermediate that offers multiple avenues for chemical elaboration, primarily through the functionalization of its ester group to generate diverse libraries of compounds for drug discovery. The methoxy group at the 3-position and the methyl group at the 1-position of the pyrazole ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The pyrazole core can effectively mimic the hinge-binding motif of ATP, enabling compounds to anchor within the ATP-binding site of kinases and disrupt their catalytic activity. This compound serves as an excellent precursor for the synthesis of pyrazole-4-carboxamide derivatives, which are prevalent in many kinase inhibitors.
A common synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and drug-like properties.
General Synthetic Scheme:
Caption: General workflow for the synthesis of a kinase inhibitor library.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitor precursors.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.
Protocol 2: Amide Coupling to Synthesize a Pyrazole-4-carboxamide Derivative
Objective: To synthesize a model pyrazole-4-carboxamide derivative.
Materials:
-
3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
A selected amine (e.g., 4-(quinolin-4-yloxy)aniline) (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF.
-
Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carboxamide derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazole-based kinase inhibitors derived from intermediates similar to this compound.
Table 1: Representative Reaction Yields
| Step | Starting Material | Product | Typical Yield (%) |
| Ester Hydrolysis | Ethyl 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylate | 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid | 85 - 95 |
| Amide Coupling | 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole-4-carboxamide derivative | 60 - 80 |
Table 2: Representative Biological Activity of Pyrazole-Based Kinase Inhibitors
| Target Kinase | Compound Type | IC₅₀ (nM)[1] |
| RET | 1-Methyl-3-amino-1H-pyrazole-4-carboxamide derivative | 10 - 50 |
| FLT3 | 1H-Pyrazole-3-carboxamide derivative | 1 - 20 |
| Aurora A/B | Pyrazole-based inhibitor | 35 - 75 |
Signaling Pathway Visualization
Many pyrazole-based inhibitors target receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common driver of cancer. The diagram below illustrates a simplified RTK signaling pathway that can be inhibited by pyrazole-based compounds.
References
Application Notes and Protocols for Bioorthogonal Reactions Involving Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key bioorthogonal reactions that result in the formation of pyrazole derivatives. This document includes summaries of quantitative data, detailed experimental protocols for cornerstone experiments, and visual diagrams of reaction pathways to aid in the design and execution of experiments for bioconjugation, cellular imaging, and drug delivery.
Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
The Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) is a bioorthogonal reaction that proceeds via a [3+2] cycloaddition between a sydnone, a mesoionic 1,3-dipole, and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN). This reaction is followed by a spontaneous retro-Diels-Alder reaction, which releases carbon dioxide and forms a stable pyrazole product.[1] This reaction does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[2] The reactivity of sydnones can be tuned through substitution, with halogenated derivatives showing increased reaction rates.[3]
Quantitative Data for Sydnone-Alkyne Cycloadditions
The following table summarizes the second-order rate constants for the cycloaddition of various sydnones with strained alkynes.
| Sydnone Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Temperature (°C) | Reference |
| N-Phenyl sydnone | BCN | 0.054 | 55:45 MeOH–H₂O | 21 | [2] |
| Phenyl sydnone (PhSydH) | MeO-DIBO | Value not specified | Not specified | Not specified | [4] |
| Phenyl sydnone (PhSydH) | MeO-DIBAC | Value not specified | Not specified | Not specified | [4] |
| Phenyl sydnone (PhSydH) | BCN | ~0.05 | Not specified | Not specified | [4] |
| Chloro-phenyl sydnone (PhSydCl) | MeO-DIBO | Value not specified | Not specified | Not specified | [4] |
| Chloro-phenyl sydnone (PhSydCl) | MeO-DIBAC | Value not specified | Not specified | Not specified | [4] |
| Chloro-phenyl sydnone (PhSydCl) | BCN | ~0.59 | Not specified | Not specified | [5] |
Experimental Protocol: Strain-Promoted Cycloaddition of Phenyl Sydnone and BCN
This protocol is adapted from the methodology described for the reaction of N-phenyl sydnone with BCN.[2]
Materials:
-
N-Phenyl sydnone
-
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-phenyl sydnone in methanol.
-
Prepare a stock solution of BCN in methanol.
-
-
Kinetic Measurement:
-
The reaction rate is determined under pseudo-first-order conditions.
-
In a quartz cuvette, mix the N-phenyl sydnone solution with a 55:45 MeOH–H₂O solvent system.
-
Initiate the reaction by adding a 10- to 80-fold excess of the BCN solution to the cuvette.
-
Immediately begin monitoring the reaction by observing the exponential decay in the absorbance of the phenyl sydnone at 310 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of BCN.
-
Reaction Pathway: Sydnone-Alkyne Cycloaddition
Caption: Mechanism of the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).
Photo-Induced Tetrazole-Alkene Cycloaddition ("Photoclick Chemistry")
Photo-induced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a bioorthogonal reaction that offers spatiotemporal control.[6] Upon irradiation with UV light, a diaryltetrazole generates a highly reactive nitrile imine intermediate, which then undergoes a [3+2] cycloaddition with an alkene to form a fluorescent pyrazoline product.[7][8] This reaction can be tuned by modifying the electronic properties of the tetrazole and by using strained or electron-deficient alkenes to accelerate the reaction.[9][10]
Quantitative Data for Photo-Induced Tetrazole-Alkene Cycloadditions
The following table presents kinetic data for the photo-induced cycloaddition of various tetrazoles with different alkenes.
| Tetrazole Derivative | Alkene/Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Irradiation Wavelength (nm) | Solvent System | Reference |
| Tetrazole-modified peptide | Acrylamide | 11.0 | 302 | Not specified | [11] |
| Water-soluble oligothiophene tetrazole | Mono-methyl fumarate amide | 1299 ± 110 | 405 | 1:1 MeCN/PBS | [11] |
| Pyrene-tetrazole 1 | Maleimide | 2730 ± 130 | 405 | Not specified | [10] |
| Pyrene-tetrazole 1 | Spiro[2.3]hex-1-ene (SPH) | 6800 ± 700 | 405 | Not specified | [10] |
| Pyrene-tetrazole 1 | BCN | 4500 ± 400 | 405 | Not specified | [10] |
| Pyrene-tetrazole 2 | Maleimide | 9 ± 0.8 | 450 | Not specified | [10] |
| Pyrene-tetrazole 2 | SPH | 30 ± 3 | 450 | Not specified | [10] |
| Pyrene-tetrazole 2 | BCN | 18 ± 2 | 450 | Not specified | [10] |
| Sterically shielded tetrazole 7 | SPH | 7300 | Not specified | 1:1 PB/ACN | [9] |
Experimental Protocol: Photo-Induced Cycloaddition of Tetrazoles with Alkenes
This protocol is a general guide based on procedures described for tetrazole-alkene photoclick reactions.[1][12]
Materials:
-
Tetrazole derivative
-
Alkene dipolarophile (e.g., norbornene, acrylamide)
-
Solvent (e.g., ethyl acetate, or a mixture of acetonitrile and PBS for biological applications)
-
Handheld UV lamp (e.g., 302 nm or 365 nm)
-
Quartz reaction vessel or cuvette
-
Thin-Layer Chromatography (TLC) plates or HPLC for reaction monitoring
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazole (e.g., 0.1 mmol) and a molar excess of the alkene dipolarophile (e.g., 100 equivalents) in the chosen solvent in a quartz reaction vessel. For kinetic studies, specific concentrations (e.g., 25 µM tetrazole and 2.5 mM alkene) are used.[1]
-
-
Photoirradiation:
-
Irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 302 nm or 365 nm). The reaction vessel should be positioned at a consistent distance from the lamp.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by observing the disappearance of the tetrazole starting material using TLC or by measuring the increase in fluorescence of the pyrazoline product.
-
-
Work-up and Isolation (for synthetic applications):
-
Once the reaction is complete (as indicated by the consumption of the tetrazole), the solvent can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
-
In Vitro Protein Labeling:
-
Incubate the tetrazole derivative (e.g., 200 µM) with an alkene-modified protein (e.g., 10 µM) in a suitable buffer (e.g., PBS).
-
Irradiate the mixture with a handheld UV lamp for a short duration (e.g., 1 minute).
-
Quench the reaction with a sample buffer (e.g., SDS-PAGE loading buffer).
-
Analyze the protein labeling by in-gel fluorescence.[12]
-
Reaction Pathway: Photo-Induced Tetrazole-Alkene Cycloaddition
Caption: Mechanism of the Photo-Induced Tetrazole-Alkene Cycloaddition.
4H-Pyrazole Diels-Alder Reaction
4H-pyrazoles can function as dienes in Diels-Alder cycloadditions with strained alkynes like BCN. The reactivity of the 4H-pyrazole scaffold can be significantly enhanced by introducing substituents at the 4-position. For instance, fluorination or the addition of an oxo group can increase the reaction rate.[13][14][15] These reactions proceed without a catalyst and are bioorthogonal.[14]
Quantitative Data for 4H-Pyrazole Diels-Alder Reactions
The following table provides second-order rate constants for the Diels-Alder reaction of various 4H-pyrazoles with BCN.
| 4H-Pyrazole Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Temperature (°C) | Reference |
| Spirocyclic 4-oxo-4H-pyrazole (OSP) | BCN | 0.17 | 9:1 Methanol/Water | 26 | [14] |
| 4-oxo-4H-pyrazole (MHP) | BCN | 0.030 | 9:1 Methanol/Water | 26 | [14] |
| 4-oxo-4H-pyrazole (EKP) | BCN | 0.030 | 9:1 Methanol/Water | 26 | [14] |
Experimental Protocol: Diels-Alder Reaction of 4-Oxo-4H-Pyrazoles with BCN
This protocol is based on the methodology for assessing the reactivity of 4-oxo-substituted 4H-pyrazoles.[14]
Materials:
-
4-Oxo-substituted 4H-pyrazole (e.g., OSP)
-
endo-Bicyclo[6.1.0]non-4-yne (BCN)
-
Methanol, HPLC grade
-
Deionized water
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the 4H-pyrazole and BCN in a 9:1 methanol/water mixture.
-
-
Kinetic Measurement:
-
Equilibrate the solutions to the desired temperature (e.g., 26 °C).
-
Mix the 4H-pyrazole and BCN solutions to initiate the reaction.
-
Monitor the disappearance of the reactants over time using HPLC with UV detection.
-
-
Data Analysis:
-
Determine the concentrations of the reactants at various time points from the HPLC data.
-
Calculate the second-order rate constant (k₂) by fitting the concentration versus time data to the appropriate rate law.
-
Reaction Pathway: 4H-Pyrazole Diels-Alder Reaction
Caption: Mechanism of the 4H-Pyrazole Diels-Alder Reaction.
Tetrazine-Isonitrile Cycloaddition
The reaction between a tetrazine and an isonitrile proceeds via a [4+1] cycloaddition, followed by a [4+2] cycloreversion that releases dinitrogen and forms a 4H-pyrazol-4-imine.[16] With primary isonitriles, this intermediate can tautomerize to a more stable aromatic pyrazole.[6] This reaction is bioorthogonal and has been used for live-cell imaging and protein labeling.[17][18] The reaction rate can be influenced by the substituents on the tetrazine ring and the nature of the isonitrile.[18][19]
Quantitative Data for Tetrazine-Isonitrile Cycloadditions
The following table summarizes the second-order rate constants for the cycloaddition of various tetrazines with isonitriles.
| Tetrazine Derivative | Isonitrile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Temperature (°C) | Reference |
| Tetrazine probe 4 | tBuNC | 0.231 | 2:3 DMSO/PBS (pH 7.4) | 37 | [17] |
| Tetrazine 3c | PhEtNC | 29.4 ± 0.8 | 1:4 DMSO/H₂O | 37 | [18] |
| Tetrazine 3c | tert-Octyl isocyanide (t-OcNC) | 57 ± 5 | 1:4 DMSO/H₂O | 37 | [18] |
| 3,6-bis(2-bromopropan-2-yl)-1,2,4,5-tetrazine | Not specified | 32 | 4:1 DMSO/H₂O (pH 7.4) | 25 | [19] |
| Tetrazyl-derivative of pNA (4a) | n-BuNC | 0.05–0.38 | Not specified | 37 | [20] |
Experimental Protocol: Tetrazine-Isonitrile Cycloaddition for Live-Cell Imaging
This protocol is a generalized procedure based on the principles described for fluorogenic tetrazine-isonitrile reactions.[17]
Materials:
-
Tetrazine-based fluorescent probe
-
Isonitrile-functionalized molecule for labeling
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
If applicable, treat the cells with a molecule that metabolically incorporates an isonitrile group.
-
Wash the cells with PBS.
-
-
Probe Incubation:
-
Incubate the cells with the tetrazine-based fluorescent probe in cell culture medium for a specified time and concentration.
-
-
Washing (Wash-Free Imaging):
-
For wash-free imaging, proceed directly to imaging after incubation. The fluorogenic nature of the reaction minimizes background fluorescence.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the fluorophore generated upon the cycloaddition reaction.
-
Reaction Pathway: Tetrazine-Isonitrile Cycloaddition
Caption: Mechanism of the Tetrazine-Isonitrile Cycloaddition.
References
- 1. Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain-Promoted Sydnone-Alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sterically shielded tetrazoles for fluorogenic photoclick reaction: Tuning cycloaddition rate and product fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 17. confluore.com.cn [confluore.com.cn]
- 18. escholarship.org [escholarship.org]
- 19. Combined Inductive and Dispersion Effects Enhance Bioorthogonal Reactivity of Tetrazines Toward Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04649F [pubs.rsc.org]
Protocol for N-Methylation of Pyrazole Carboxylates: A Detailed Guide for Researchers
Introduction
The N-methylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry and drug development, as the regioselectivity of this modification profoundly influences the biological activity of the resulting molecules. Pyrazole-containing compounds are integral to a wide range of therapeutic agents. This document provides detailed protocols for the N-methylation of pyrazole carboxylates, with a focus on controlling regioselectivity. The methods presented are designed for researchers, scientists, and drug development professionals.
A primary challenge in the N-methylation of asymmetrically substituted pyrazoles is the control of regioselectivity, as methylation can occur at either of the two adjacent nitrogen atoms (N1 and N2), often resulting in a mixture of isomers that are difficult to separate.[1] The regiochemical outcome is influenced by several factors, including the steric and electronic properties of substituents on the pyrazole ring, the choice of methylating agent, the base, the solvent, and the reaction temperature.[1][2]
Application Highlight: Synthesis of Biologically Active Molecules
N-substituted pyrazoles are key components in many pharmaceuticals. For instance, they form the core structure of potent and selective inhibitors for various kinases, which are critical targets in oncology and neurodegenerative diseases.[2] The precise placement of the methyl group on the pyrazole ring is often crucial for optimal interaction with the biological target.
Method 1: Classical Base-Mediated N-Methylation
This is a widely used method for N-alkylation, involving the deprotonation of the pyrazole nitrogen with a base, followed by a nucleophilic attack on an alkyl halide.[2] The choice of base and solvent is critical for achieving good yield and regioselectivity.[2]
Experimental Workflow: Base-Mediated N-Methylation
References
Application of Microwave-Assisted Synthesis for Ethyl Pyrazole-4-Carboxylates: A Detailed Guide for Researchers
Introduction
Ethyl pyrazole-4-carboxylates are valuable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1] Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved energy efficiency.[2][3] This application note provides a detailed protocol for the microwave-assisted synthesis of ethyl pyrazole-4-carboxylates, along with a comparison to conventional heating methods, for researchers, scientists, and professionals in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase throughout the sample. This efficient energy transfer often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave assistance.[4][5]
-
Higher Product Yields: The rapid heating and controlled temperature profiles can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[3][5]
-
Energy Efficiency: By focusing energy directly on the reactants, microwave synthesis is generally more energy-efficient than conventional heating methods.[2]
-
Greener Chemistry: Shorter reaction times and often the possibility of using less or no solvent align with the principles of green chemistry.[1][6]
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the significant improvements in reaction time and yield achieved when synthesizing pyrazole derivatives using microwave irradiation compared to conventional heating methods. While specific conditions for ethyl pyrazole-4-carboxylate may vary, the data for structurally related pyrazoles demonstrates the general advantages of the microwave-assisted approach.
| Product Type | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 5 minutes | 60 | 91 - 98 | [5] |
| Conventional | 2 hours | 75 | 72 - 90 | [5] | |
| Phenyl-1H-pyrazole-4-carboxylic acid | Microwave-Assisted | 2 minutes | 80 | 62 - 92 | [5] |
| Conventional | 1 hour | 80 | 48 - 85 | [5] | |
| Pyrazole & Oxadiazole Hybrids | Microwave-Assisted | 9 - 10 minutes | Not Specified | 79 - 92 | [4] |
| Conventional | 7 - 9 hours | Reflux | Not Specified | [4] | |
| Pyranopyrazoles (one-pot) | Microwave-Assisted | 10 - 15 minutes | 120 | 92 - 99 | [7] |
| Conventional | Not Specified | Not Specified | Not Specified | [7] |
Experimental Workflow
The general workflow for the microwave-assisted synthesis of ethyl pyrazole-4-carboxylates is depicted in the following diagram.
Caption: Workflow for microwave-assisted synthesis of ethyl pyrazole-4-carboxylates.
Detailed Experimental Protocol: One-Pot Microwave-Assisted Synthesis of Ethyl Pyrazole-4-Carboxylates
This protocol describes a general one-pot synthesis of ethyl pyrazole-4-carboxylates from a β-keto ester and a hydrazine derivative under microwave irradiation. This method is adaptable for the synthesis of various substituted pyrazoles.
Materials:
-
Appropriate β-keto ester (e.g., ethyl 2-formyl-3-oxopropanoate or ethyl acetoacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave-safe reaction vials with caps
-
Magnetic stirrer bars
-
Microwave synthesis reactor
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stirrer bar, combine the β-keto ester (1.0 eq), the hydrazine derivative (1.0-1.2 eq), and the chosen solvent (if any, typically 2-3 mL). For solvent-free reactions, the reactants are mixed directly.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization for specific substrates):
-
Temperature: 80-120 °C
-
Reaction Time: 5-15 minutes
-
Power: 100-300 W
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This can be facilitated by a compressed air cooling system integrated into the microwave reactor.
-
Work-up:
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction (if necessary): If the crude product is not solid, it can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure ethyl pyrazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Safety Precautions:
-
Microwave-assisted reactions should always be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the reaction vials are properly sealed to prevent pressure buildup and potential explosions.
-
Handle all chemicals in a well-ventilated fume hood.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and outcomes of the microwave-assisted synthesis of ethyl pyrazole-4-carboxylates.
Caption: Key inputs, process, outputs, and advantages of the synthesis method.
Microwave-assisted synthesis is a highly efficient and advantageous method for the preparation of ethyl pyrazole-4-carboxylates. It offers significant reductions in reaction time and improvements in yield compared to conventional heating methods. The provided protocol serves as a general guideline for researchers and can be optimized for specific substrates and desired outcomes. The adoption of this technology can accelerate the drug discovery and development process by enabling the rapid synthesis of diverse libraries of pyrazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acid Ethyl Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole-4-carboxylic acid ethyl esters are a critical class of heterocyclic compounds widely sought after in medicinal chemistry and drug discovery. Their versatile scaffold is a key component in a variety of therapeutic agents. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable compounds through multicomponent reactions (MCRs). MCRs offer significant advantages over traditional multi-step syntheses, including operational simplicity, higher yields, reduced waste, and increased molecular diversity, aligning with the principles of green chemistry.[1]
Application Notes
The one-pot synthesis of substituted pyrazole-4-carboxylic acid ethyl esters typically involves a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[2] This approach allows for the rapid assembly of the pyrazole core with various substituents, depending on the starting materials chosen.
Several catalytic systems can be employed to facilitate this transformation, ranging from simple acids and bases to more sophisticated catalysts like ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and indium(III) chloride (InCl₃).[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction rate and overall yield. Recent advancements have also explored the use of magnetic ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]), which offer the advantage of easy separation and recyclability.[2] Furthermore, alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate the reaction, often leading to shorter reaction times and improved yields.[4][5]
Experimental Workflow
The general workflow for the one-pot synthesis of substituted pyrazole-4-carboxylic acid ethyl esters is a straightforward process, making it amenable to high-throughput synthesis and library generation for drug discovery programs.
Caption: General experimental workflow for the one-pot synthesis.
Key Synthetic Steps Relationship
The core of this one-pot synthesis lies in a cascade of reactions that seamlessly proceed in a single reaction vessel. The logical sequence of these key chemical transformations is illustrated below.
Caption: Logical relationship of the key synthetic steps.
Experimental Protocols
Herein, two distinct and detailed protocols for the one-pot synthesis of substituted pyrazole-4-carboxylic acid ethyl esters are provided.
Protocol 1: Magnetic Ionic Liquid-Catalyzed Synthesis under Aerobic Conditions
This protocol utilizes a recyclable magnetic ionic liquid as a catalyst and molecular oxygen as a green oxidant.[2]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol)
-
Oxygen supply (e.g., balloon or slow stream)
-
Ethyl acetate
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
External magnet
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and freshly prepared magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol).
-
Introduce a continuous slow flow of oxygen into the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the magnetic ionic liquid catalyst from the solution using an external magnet.
-
Wash the catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Recrystallize the crude product from isopropanol to afford the pure substituted pyrazole-4-carboxylic acid ethyl ester.
Protocol 2: Indium(III) Chloride-Catalyzed Synthesis under Ultrasound Irradiation
This protocol employs InCl₃ as a catalyst and utilizes ultrasound irradiation to accelerate the reaction.[4]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine hydrate
-
Aromatic aldehyde
-
Malononitrile
-
Indium(III) chloride (InCl₃)
-
50% Ethanol (EtOH) in water
-
Ultrasonic bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, prepare a mixture of the β-ketoester, hydrazine hydrate, aromatic aldehyde, and malononitrile in 50% EtOH.
-
Add a catalytic amount of InCl₃ to the mixture.
-
Place the flask in an ultrasonic bath and irradiate the reaction mixture at a specified temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of ethanol.
-
Dry the product to obtain the desired 6-amino-5-cyano-4-phenyl-pyrano[2,3-c]pyrazole-4-carboxylic acid ester.
Data Presentation
The following table summarizes the quantitative data from representative examples of the one-pot synthesis of substituted pyrazole-4-carboxylic acid ethyl esters, showcasing the efficiency of different catalytic systems and conditions.
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | [bmim][FeCl₄] | Solvent-free | Room Temp, O₂ flow | 25 min | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | [bmim][FeCl₄] | Solvent-free | Room Temp, O₂ flow | 30 min | 90 | [2] |
| 3 | 4-Nitrobenzaldehyde | [bmim][FeCl₄] | Solvent-free | Room Temp, O₂ flow | 20 min | 95 | [2] |
| 4 | Benzaldehyde | InCl₃ | 50% EtOH | Ultrasound | 15 min | 94 | [4] |
| 5 | 4-Methylbenzaldehyde | InCl₃ | 50% EtOH | Ultrasound | 20 min | 92 | [4] |
| 6 | 4-Methoxybenzaldehyde | InCl₃ | 50% EtOH | Ultrasound | 25 min | 90 | [4] |
| 7 | Benzaldehyde | Yb(PFO)₃ | Ethanol | Reflux | 2 h | 92 | [3] |
| 8 | 4-Chlorobenzaldehyde | Yb(PFO)₃ | Ethanol | Reflux | 2.5 h | 89 | [3] |
Conclusion
The one-pot, multicomponent synthesis of substituted pyrazole-4-carboxylic acid ethyl esters is a highly efficient and versatile strategy for accessing these important heterocyclic scaffolds.[1][3] The protocols outlined in this document, utilizing either a recyclable magnetic ionic liquid or ultrasound irradiation with an indium catalyst, provide researchers with robust and green methodologies. These approaches are well-suited for the rapid generation of compound libraries for screening in drug discovery and development programs.
References
Application Notes & Protocols: Screening Pyrazole Compounds for Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their potent anti-inflammatory properties.[1] The therapeutic efficacy of many non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib, is built upon a pyrazole scaffold.[1][2] This has spurred extensive research into novel pyrazole analogues targeting key inflammatory pathways. Effective screening of these compounds is critical to identify promising drug candidates.
These application notes provide a comprehensive overview of standard assays and detailed protocols for evaluating the anti-inflammatory potential of pyrazole compounds. The focus is on key molecular targets, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and cellular pathways such as NF-κB signaling, which are central to the inflammatory response.[1][3]
Key Inflammatory Signaling Pathways
Understanding the underlying molecular mechanisms of inflammation is crucial for targeted drug screening. Pyrazole compounds have been shown to modulate several key pathways.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and upregulated at inflammatory sites.[5] Many pyrazole derivatives are designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[1][2]
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) enzymes, particularly 5-LOX, represent another branch of the arachidonic acid cascade. 5-LOX catalyzes the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions.[1] Developing dual COX-2/5-LOX inhibitors is a modern therapeutic strategy, and some pyrazole derivatives have shown promise in this area.[1][6]
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation.[3][7] Activation of this pathway by stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α) leads to the transcription of numerous inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[3][8] Some pyrazole compounds exert their anti-inflammatory effects by suppressing the NF-κB pathway.[1]
Experimental Workflow
A typical screening cascade for identifying novel anti-inflammatory pyrazole compounds involves a multi-stage process, progressing from high-throughput in vitro assays to more complex cell-based and in vivo models.
Data Presentation: Anti-Inflammatory Activity of Pyrazole Derivatives
The following tables summarize quantitative data from various studies, showcasing the potency and selectivity of different pyrazole compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC₅₀ values) IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).
| Compound Class/Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Citation(s) |
| Celecoxib (Reference) | >15 | 0.04 | >375 | [1][5] |
| SC-558 (Reference) | 10 | 0.0053 | >1900 | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Benzenesulfonamide Pyrazoles | - | 0.019 - 0.061 | - | [2][9] |
| Hybrid Pyrazole 5u | 130.19 | 1.79 | 72.73 | [10] |
| Hybrid Pyrazole 5s | 165.04 | 2.51 | 65.75 | [10] |
| Adamantyl-diaryl Pyrazole | - | 2.52 | - | [6] |
Table 2: In Vitro 5-LOX and Cellular Inhibitory Activity
| Compound Class/Reference | Assay Target | Potency (IC₅₀ or % Inhibition) | Citation(s) |
| Pyrazole-Thiazole Hybrid | 5-LOX | IC₅₀ = 0.12 µM | [1] |
| Pyrazole Analog | 5-LOX | IC₅₀ = 0.08 µM | [1] |
| Pyrazoline 2g | Soybean LOX | IC₅₀ = 80 µM | [11] |
| Diaryl Pyrazole | IL-6 Production | 42% inhibition at 10 µM | [12] |
| 3,5-diarylpyrazole | IL-6 Production | 85% reduction at 5 µM | [1] |
| Substituted Pyrazole | iNOS (NO Production) | IC₅₀ = 2–5 µM | [1] |
Table 3: In Vivo Anti-Inflammatory Activity
| Compound Class/Reference | In Vivo Model | Activity (% Edema Inhibition) | Citation(s) |
| Pyrazole Derivatives | Carrageenan-Induced Paw Edema | 65–80% inhibition at 10 mg/kg | [1] |
| Pyrazole-Thiazole Hybrid | Carrageenan-Induced Paw Edema | 75% inhibition | [1] |
| Indomethacin (Reference) | Carrageenan-Induced Paw Edema | 55% inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and measures the peroxidase activity of COX enzymes.[5][13]
Objective: To determine the IC₅₀ values of test compounds against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (human recombinant or ovine)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
Test pyrazole compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX Probe and COX Cofactor in Assay Buffer as per the manufacturer's instructions.[13]
-
Compound Plating: Prepare serial dilutions of the test pyrazole compounds in DMSO and then dilute them 10x in Assay Buffer. Add 10 µL of each diluted compound solution to the respective wells of the 96-well plate.
-
Controls:
-
100% Activity Control: Add 10 µL of Assay Buffer with DMSO (vehicle).
-
Positive Control: Add 10 µL of a known COX-1 or COX-2 inhibitor.
-
Blank: Wells with all components except the enzyme.
-
-
Enzyme Addition: Dilute COX-1 or COX-2 enzyme to the desired concentration in ice-cold Assay Buffer. Add 10 µL of the diluted enzyme to each well (except the blank).
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer and the COX Probe. Add 70 µL of this mix to each well.
-
Initiation: Prepare the arachidonic acid substrate solution. Initiate the reaction by adding 10 µL of the substrate solution to all wells simultaneously, preferably using a multichannel pipette.[5]
-
Measurement: Immediately place the plate in the reader and measure the fluorescence intensity in kinetic mode at 37°C for 5-10 minutes, reading every minute. The rate of fluorescence increase is proportional to COX activity.
-
Calculation:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each compound concentration: % Inhibition = [(Slope_Control - Slope_Sample) / Slope_Control] * 100
-
Plot percent inhibition versus compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay commonly uses soybean lipoxygenase (sLOX) as it is cost-effective and its activity is qualitatively similar to mammalian 5-LOX for screening purposes.[14] It measures the formation of hydroperoxides from linoleic acid.
Objective: To determine the IC₅₀ values of test compounds against soybean lipoxygenase.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer or Borate Buffer, pH 9.0)[15][16]
-
Linoleic Acid (substrate)
-
Reference Inhibitor: Nordihydroguaiaretic acid (NDGA) or Quercetin[16][17]
-
Test pyrazole compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of linoleic acid sodium salt in purified water.
-
Enzyme Preparation: Prepare a working solution of sLOX in ice-cold Assay Buffer to yield a ΔA234/min of ~0.01 in the control wells.
-
Assay Plating:
-
To each well, add 180 µL of Assay Buffer.
-
Add 10 µL of the test compound solution (in DMSO) or reference inhibitor. For the control well, add 10 µL of DMSO.
-
Add 10 µL of the sLOX enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes in kinetic mode.[14][15]
-
Calculation: Calculate the rate of reaction (Vmax) and determine the percent inhibition and IC₅₀ values as described in Protocol 1.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS), in macrophages.
Objective: To evaluate the effect of pyrazole compounds on NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plate
-
Spectrophotometer plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a NaNO₂ standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation:
-
Determine the nitrite concentration in each sample using the NaNO₂ standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Note: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cell death.[10]
-
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[1][18]
Objective: To assess the in vivo acute anti-inflammatory activity of lead pyrazole compounds.
Animals: Wistar rats or Swiss albino mice. All procedures must be approved by an Institutional Animal Ethics Committee.
Materials:
-
Test pyrazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for one week and fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, etc.: Test Compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume (or thickness) of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[18]
-
Calculation:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0
-
Calculate the percent inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Fungicides Utilizing a Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel fungicides based on the versatile pyrazole scaffold. The pyrazole ring is a key pharmacophore in modern fungicide design, with many commercial fungicides incorporating this moiety.[1][2] This document outlines the design, synthesis, and evaluation of new pyrazole derivatives, offering a structured approach for researchers in agrochemical and pharmaceutical development.
Introduction to Pyrazole-Based Fungicides
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and medicinal properties.[1][2][3] In the realm of fungicides, pyrazole carboxamides have been particularly successful, with many acting as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain.[4][5] The development of novel pyrazole-based fungicides is driven by the need to overcome fungicide resistance and to introduce compounds with improved efficacy and safety profiles.[1]
Design and Synthesis of Novel Pyrazole Derivatives
The design of new pyrazole fungicides often involves the modification of substituents on the pyrazole ring to enhance biological activity and spectrum.[1] A common strategy involves the synthesis of pyrazole carboxamides, where different amine or alcohol moieties are coupled with a pyrazole carboxylic acid core.
General Synthesis Workflow
A typical synthetic route for producing novel pyrazole carboxamide derivatives is outlined below. This multi-step process begins with the construction of the pyrazole ring, followed by functional group manipulations to arrive at the final target compounds.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a Novel Pyrazole Carboxamide
This protocol is a generalized procedure based on methodologies reported in the literature.[4][6]
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Triethylamine or other suitable base
Procedure:
-
N-Alkylation of the Pyrazole Ring: To a solution of ethyl 1H-pyrazole-4-carboxylate in a suitable solvent, add dimethyl sulfate and a base. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Saponification: Add a solution of NaOH to the reaction mixture from the previous step and heat to reflux. After cooling, acidify the mixture with HCl to precipitate the pyrazole-4-carboxylic acid. Filter and dry the solid.
-
Formation of Acid Chloride: Reflux the pyrazole-4-carboxylic acid in an excess of SOCl₂. After the reaction is complete, remove the excess SOCl₂ under reduced pressure to obtain the pyrazole-4-carbonyl chloride.
-
Amidation: Dissolve the pyrazole-4-carbonyl chloride in an anhydrous solvent. To this solution, add the desired substituted amine and a base such as triethylamine. Stir the reaction at room temperature.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole carboxamide.
In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds is typically performed through in vitro screening against a panel of pathogenic fungi. The mycelial growth inhibition assay is a widely used method.[4][7]
Experimental Protocol: Mycelial Growth Inhibition Assay
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60 °C and add the test compound from a stock solution to achieve the desired final concentration. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
In the center of each plate, place a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by testing a range of concentrations and using probit analysis.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (EC₅₀ values in µg/mL) of representative novel pyrazole derivatives against various phytopathogenic fungi, as reported in recent literature.
Table 1: Antifungal Activity of Novel Pyrazole Derivatives against Various Fungi
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum | Reference |
| Compound 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 | [1] |
| Compound 1v | - | - | - | - | - | 0.0530 (µM) | [2] |
| Compound 7ai | - | 0.37 | - | - | - | - | [4] |
| Compound 6a₁₆ | - | 9.06 (mg/L) | - | - | - | - | [6] |
| SCU2028 | - | 0.022 (mg/L) | - | - | - | - | [8] |
Note: Units are in µg/mL unless otherwise specified. "-" indicates data not available.
Table 2: Comparative Antifungal Activity of Pyrazole Derivatives
| Pathogen | Compound 7af (EC₅₀ µg/mL) | Compound 7bc (EC₅₀ µg/mL) | Compound 7bg (EC₅₀ µg/mL) | Carbendazol (EC₅₀ µg/mL) | Reference |
| Alternaria porri | 25.43 | 31.27 | 28.95 | 1.89 | [4] |
| Marssonina coronaria | 33.16 | 40.15 | 35.78 | 2.54 | [4] |
| Cercospora petroselini | 41.22 | >100 | >100 | 3.11 | [4] |
| Rhizoctonia solani | 15.89 | 18.21 | 16.54 | 1.00 | [4] |
Mechanism of Action
Many pyrazole-based fungicides act as SDHIs, inhibiting mitochondrial complex II in the respiratory chain.[4][5] This leads to a disruption of cellular energy production and ultimately fungal cell death.
Signaling Pathways Affected
Some fungicides can also exert their effects by modulating fungal signaling pathways. For instance, phenylpyrrole fungicides, which share some structural similarities with certain pyrazole derivatives, are known to hyperactivate the High-Osmolarity Glycerol (HOG) pathway, leading to lethal cellular effects.[9][10] The HOG pathway is a conserved MAP kinase cascade that responds to osmotic and oxidative stress.[9]
Caption: The HOG signaling pathway and its hyperactivation by certain fungicides.
Investigations into the mechanism of action of novel pyrazole compounds may reveal similar interactions with fungal signaling pathways.
In Vivo Evaluation
Promising compounds from in vitro screens should be advanced to in vivo testing to evaluate their efficacy under more realistic conditions.
Experimental Protocol: Detached Leaf Assay
Materials:
-
Healthy, susceptible host plants (e.g., tomato, cucumber)
-
Test compound formulations
-
Spore suspension of the target pathogen
-
Humid chambers (e.g., plastic boxes with moist filter paper)
-
Spray bottle or atomizer
Procedure:
-
Detach healthy leaves from the host plant.
-
Apply the test compound formulation to the leaf surface, ensuring even coverage. Allow the leaves to dry.
-
Inoculate the treated leaves with a spore suspension of the pathogen.
-
Place the leaves in a humid chamber to maintain high humidity, which is conducive to infection.
-
Incubate the chambers under appropriate light and temperature conditions.
-
After a suitable incubation period (e.g., 3-7 days), assess disease severity by measuring lesion size or the percentage of leaf area affected.
-
Compare the disease severity on treated leaves to that on control leaves (treated with formulation blank and inoculated).
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the development of novel fungicides. A systematic approach involving rational design, efficient synthesis, and robust biological evaluation is crucial for identifying new lead compounds. The protocols and data presented in these application notes provide a framework for researchers to advance their fungicide discovery programs. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the development of the next generation of pyrazole-based fungicides.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2011 Meeting | Laboratory methods for evaluating resistance in vitro [apsnet.org]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrazole Intermediates in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications, quantitative data, and experimental protocols related to the use of pyrazole intermediates in click chemistry. Pyrazole scaffolds are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Their combination with the robust and versatile "click" reaction, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has opened new avenues for drug discovery, bioconjugation, and materials science.[5]
Application Notes
Drug Discovery and Medicinal Chemistry
The fusion of a pyrazole core with a 1,2,3-triazole ring via click chemistry generates novel molecular hybrids with significant therapeutic potential. The 1,2,3-triazole ring, formed during the click reaction, is not merely a linker; it actively participates in hydrogen bonding and dipole interactions, enhancing the pharmacological profile of the parent molecule.[5] This strategy has been employed to develop compounds with potential applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[5][6][7][8] The modular nature of click chemistry allows for the rapid synthesis of extensive compound libraries, enabling efficient structure-activity relationship (SAR) studies.[2]
Bioconjugation and Chemical Biology
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[9][10][11][12] Pyrazole intermediates functionalized with alkynes or azides can be "clicked" onto biomolecules (proteins, nucleic acids, etc.) that have been metabolically engineered to bear the complementary reactive handle. This enables a wide range of applications:
-
Protein Labeling: Attaching fluorescent pyrazole-based probes to proteins for imaging and tracking.[13][14]
-
Cell Surface Engineering: Modifying cell surfaces to study cellular interactions and for targeted drug delivery.
-
Activity-Based Protein Profiling: Designing pyrazole-based probes that covalently link to specific enzymes, allowing for the study of their activity in complex biological samples.
Beyond the classic CuAAC, specialized pyrazole intermediates, such as 4H-pyrazoles, are being explored for catalyst-free, strain-promoted Diels-Alder reactions, which further enhances their biocompatibility by avoiding the need for potentially toxic copper catalysts.[9]
Photo-Click Chemistry
A specialized application involves photo-triggered click chemistry. Certain intermediates, like tetrazoles, can be photochemically converted into reactive nitrile imines. These can then undergo a [3+2] cycloaddition with an alkyne-functionalized pyrazole to form fluorescent pyrazoline products.[13][15][16] This technique offers exceptional spatiotemporal control, allowing researchers to initiate a labeling reaction at a specific time and location within a biological system simply by applying light.[11][13]
Logical Workflow for Pyrazole-based Drug Discovery
Caption: Workflow from pyrazole functionalization to lead compound identification.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of pyrazole intermediates and their subsequent click reactions, as derived from published literature.
Table 1: Synthesis of Functionalized Pyrazole Intermediates
| Entry | Pyrazole Precursor | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3,5-Diphenyl-1H-pyrazole | Propargyl bromide, K₂CO₃, Acetone, Reflux | 1-(Prop-2-yn-1-yl)-3,5-diphenyl-1H-pyrazole | 90% | Adapted from[5] |
| 2 | Phenylhydrazine, 1,3-dithiane alkyne | t-BuOK, THF, 0 °C to rt | 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | 72% | [1] |
| 3 | 4-Chlorophenylhydrazine, 1,3-dithiane alkyne | t-BuOK, THF, 0 °C to rt | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75% | [1] |
| 4 | 4-Methoxyphenylhydrazine, 1,3-dithiane alkyne | t-BuOK, THF, 0 °C to rt | 3-(1,3-Dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole | 65% |[1] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields
| Entry | Pyrazole-Alkyne | Azide Partner | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pyrazole-alkyne derivative | Substituted benzyl azide | CuI | CH₂Cl₂/H₂O | >90% | Adapted from[5] |
| 2 | Propargylated pyrazole | Azidothymidine (AZT) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 85-95% | Generic Protocol |
| 3 | Terminal alkyne | Pyrazole-azide derivative | Trinuclear copper(I) pyrazolate | Toluene | High | Adapted from[17] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Alkyne Intermediate
Objective: To synthesize 1-(prop-2-yn-1-yl)-3,5-dimethyl-1H-pyrazole, a versatile intermediate for click chemistry.
Materials:
-
3,5-Dimethylpyrazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) and anhydrous potassium carbonate (2.16 g, 15.6 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add propargyl bromide (1.55 g, 13.0 mmol) dropwise to the suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60-65 °C) using a heating mantle. Maintain reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and wash it with a small amount of acetone. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in 50 mL of ethyl acetate. e. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 1-(prop-2-yn-1-yl)-3,5-dimethyl-1H-pyrazole.
General CuAAC Reaction Workflow
Caption: Step-by-step workflow for a typical CuAAC "click" reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To couple a pyrazole-alkyne intermediate with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Pyrazole-alkyne intermediate (e.g., from Protocol 1)
-
Azide-containing molecule (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Deionized water (1:1 mixture)
-
Dichloromethane (DCM)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reagent Preparation: a. In a Schlenk flask, dissolve the pyrazole-alkyne intermediate (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water (concentration ~0.1 M). b. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation (prepare fresh): a. In a separate vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O. b. In another vial, prepare a 0.2 M aqueous solution of sodium ascorbate.
-
Reaction Initiation: a. To the stirring, degassed solution of reactants, add the CuSO₄ solution (0.05-0.10 eq, 5-10 mol%). b. Immediately after, add the sodium ascorbate solution (0.1-0.2 eq, 10-20 mol%) dropwise. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[18]
-
Reaction: Seal the flask under an inert atmosphere and stir vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with 20 mL of water. b. If the product is organic-soluble, extract with dichloromethane (3 x 20 mL). c. Combine the organic layers and wash with a saturated solution of ammonium chloride (2 x 15 mL) to remove residual copper, followed by a wash with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-triazole conjugate.
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles?
The synthesis of 1,3,4,5-tetrasubstituted pyrazoles is often complicated by a few key challenges. The most prominent issue is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in classical methods like the Knorr synthesis. This often leads to the formation of a mixture of regioisomers, which can be difficult to separate. Another significant challenge is the regioselective N-alkylation of the pyrazole ring, as the two adjacent nitrogen atoms have similar reactivity.[1][2][3] Optimizing reaction conditions to achieve high yields and minimize side products is also a common hurdle.
Q2: How does the choice of solvent affect the regioselectivity of pyrazole synthesis?
The choice of solvent can have a dramatic impact on the regioselectivity of pyrazole formation. For instance, switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the preference for the formation of one regioisomer over another.[4][5] These fluorinated solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing regioselectivity.[5] The use of green solvents like water and ionic liquids is also being explored to develop more environmentally friendly synthetic protocols.[6]
Q3: What are the main alternatives to the classical Knorr synthesis for better regiocontrol?
Several alternative strategies offer improved regioselectivity compared to the traditional Knorr synthesis. One powerful method is the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkenes or alkynes, which can provide tetrasubstituted pyrazoles with high regioselectivity.[6][7] Multicomponent reactions (MCRs) have also emerged as an efficient approach, though they can sometimes be limited by the availability of starting materials.[6][7] Another effective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity.[2][8] The use of enaminones as precursors also provides a regioselective route to substituted pyrazoles.
Q4: Are there efficient methods for purifying mixtures of pyrazole regioisomers?
Separating regioisomeric mixtures of pyrazoles can be challenging due to their similar physical properties. Column chromatography on silica gel is a common method for separation.[5] A chemical purification method involves dissolving the mixture of pyrazole isomers in a suitable solvent and treating it with an inorganic or organic acid to form acid addition salts. These salts can then be separated by crystallization.[9][10]
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
Symptoms: The overall yield of the desired 1,3,4,5-tetrasubstituted pyrazole is consistently low.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading can significantly impact yield.
-
Poor Quality of Reagents: Hydrazine derivatives can be unstable.
-
Solution: Use freshly distilled or high-purity reagents. Ensure anhydrous conditions if the reaction is sensitive to moisture.
-
-
Side Reactions: Competing side reactions can consume starting materials or the desired product.
-
Solution: Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing conditions to suppress them.
-
Issue 2: Formation of a Mixture of Regioisomers
Symptoms: The reaction produces a mixture of two or more regioisomeric pyrazoles, which are difficult to separate.
Possible Causes and Solutions:
-
Use of Unsymmetrical 1,3-Diketones: In Knorr-type syntheses, unsymmetrical 1,3-diketones present two distinct electrophilic centers for the initial attack of the substituted hydrazine.
-
Solution 1 (Solvent Modification): As detailed in the FAQs, switch to a fluorinated alcohol like TFE or HFIP to enhance the regioselectivity of the condensation.[4][5]
-
Solution 2 (pH Adjustment): The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid) can alter the reaction pathway and favor one regioisomer.[4]
-
Solution 3 (Alternative Synthetic Route): Employ a more regioselective synthetic strategy, such as a 1,3-dipolar cycloaddition or a reaction involving N-arylhydrazones and nitroolefins.[13][14]
-
Issue 3: Difficulty in N-Alkylation of a Pre-formed Pyrazole Ring
Symptoms: Alkylation of a 3,4,5-trisubstituted pyrazole results in a mixture of N1- and N2-alkylated products.
Possible Causes and Solutions:
-
Similar Reactivity of N1 and N2: The two nitrogen atoms in the pyrazole ring have comparable nucleophilicity.
-
Solution 1 (Steric Hindrance): The regioselectivity of N-alkylation is often governed by steric effects. A bulky substituent at the C5 position will generally direct alkylation to the less hindered N1 position. Conversely, a bulky alkylating agent will also favor the less hindered nitrogen.[3]
-
Solution 2 (Reaction Conditions): The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using NaH in THF or K2CO3 in DMSO often favors N1-alkylation.[3]
-
Solution 3 (Directed Synthesis): Instead of post-modification, incorporate the N-substituent from the start by using a substituted hydrazine in the initial cyclization reaction.
-
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Yield (%) |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | Reflux | 1:1.3 | - |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | RT | 85:15 | - |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | RT | >95:5 | - |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | Reflux | 60:40 | 85 |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | Reflux | 90:10 | 92 |
Regioisomer A corresponds to the pyrazole with the CF3 group at the 3-position.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Synthesis of 3-methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide | Conventional Heating | 110 | 5 h | 62 |
| Synthesis of 3-methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide | Microwave Irradiation | 110 | 20 min | 85 |
| Synthesis of various tetra-substituted pyrazoles from ketene dithioacetals and hydrazines | Microwave Irradiation | 80 | 30 min | 68-90 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole[16][17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.
-
Addition of Reagents: Add the substituted hydrazine (1.1 eq) to the solution. If required, add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via 1,3-Dipolar Cycloaddition[14]
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the α-bromocinnamaldehyde (1.0 eq) and the appropriate hydrazonyl chloride (1.0 eq) in dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 7-10 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,3,4,5-tetrasubstituted pyrazole.
Protocol 3: Microwave-Assisted Synthesis of Tetrasubstituted Pyrazoles[12]
-
Reaction Setup: In a microwave reaction vessel, combine the nitrile precursor (1.0 eq), the appropriate hydrazine (1.0 eq), and ethanol (3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 80 °C for 30 minutes.
-
Monitoring: After cooling, check the reaction progress by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the Knorr synthesis of pyrazoles.
Caption: Decision-making guide for addressing the formation of regioisomers.
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Inappropriate solvent system polarity. | Optimize the mobile phase. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.[1][2] |
| Co-elution with a closely related impurity (e.g., regioisomer). | Consider using a different stationary phase (e.g., alumina instead of silica gel). A change in the stationary phase can alter the separation selectivity. | |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Product Elutes Too Quickly (Low Retention) | Solvent system is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane, cyclohexane). |
| Channeling in the column packing. | Ensure the column is packed uniformly. Dry packing followed by gentle tapping and wet packing with the initial mobile phase can help prevent channeling. | |
| Product Elutes Too Slowly (High Retention) | Solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane). |
| Strong interaction with the stationary phase. | If using silica gel, acidic protons on the silica may interact with the pyrazole nitrogen. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate this. | |
| Tailing of the Product Peak | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase. For silica gel, a small amount of triethylamine can reduce tailing caused by interaction with acidic silanols. For basic impurities, a small amount of acetic acid might be beneficial.[3] |
| Column degradation. | If the column has been used multiple times, the stationary phase may be degraded. Replace with a fresh column. | |
| Multiple Spots/Peaks for a Pure Sample (by NMR) | On-column decomposition of the product. | The methoxy group could be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with triethylamine. |
| Isomerization on the column. | While less common for this specific molecule, ensure the stability of your compound on silica gel by performing a small-scale stability test before large-scale purification. | |
| Low Product Recovery | Irreversible adsorption onto the column. | Deactivate the stationary phase (e.g., with triethylamine for silica gel) to minimize strong adsorption. |
| Product is too soluble in the mobile phase and elutes with the solvent front. | Start with a much less polar solvent system to ensure the compound initially binds to the top of the column. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?
A good starting point for a gradient elution would be a mixture of hexane and ethyl acetate. Based on purifications of similar pyrazole carboxylates, a gradient of 2% to 20% ethyl acetate in hexane is a reasonable range to explore.[2][4] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: My crude product contains a significant amount of unreacted starting material. How can I best separate this during chromatography?
Unreacted starting materials are often more polar or less polar than the final product. Use TLC to visualize the separation between your product and the starting materials. Adjust the polarity of your mobile phase to maximize the difference in retention factors (Rf) between the spots. If the starting material is significantly more polar, it will remain at the baseline in a less polar solvent system, allowing your product to elute first. Conversely, if it is much less polar, it will move close to the solvent front.
Q3: I am observing colored impurities in my fractions. What are these and how can I remove them?
Colored impurities can sometimes arise from the decomposition of reagents or intermediates.[1] If these impurities are polar, they may stick to the top of the silica gel column. If they co-elute with your product, you may need to try a different chromatographic technique, such as reverse-phase chromatography, or consider a pre-purification step like washing the crude product with a suitable solvent.
Q4: Can I use a different stationary phase other than silica gel?
Yes. If you are facing issues like product decomposition or poor separation on silica gel, you can consider using neutral or basic alumina. For more challenging separations, reverse-phase silica (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
Q5: How can I confirm the purity of my fractions after chromatography?
The purity of the collected fractions should be assessed by a suitable analytical technique. Thin Layer Chromatography (TLC) is a quick method to check for the presence of a single spot. For more definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The specific gradient will depend on the separation observed on TLC.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Troubleshooting Workflow for Poor Separation
References
avoiding regioisomer formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and avoiding regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of regioisomer formation in pyrazole synthesis?
A1: The most prevalent issue leading to the formation of regioisomers in pyrazole synthesis is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, resulting in two different hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers.[1]
Q2: How can I reliably distinguish between different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is crucial for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool. One-dimensional ¹H and ¹³C NMR will reveal different chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, thereby confirming their relative positions.[1][3][4]
Q3: What role does the solvent play in controlling regioselectivity?
A3: The choice of solvent can significantly influence the regioselectivity of pyrazole synthesis.[1] Studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.[5] For instance, in certain reactions, switching from ethanol to HFIP can change the isomeric ratio from nearly 1:1 to greater than 97:3 in favor of the desired regioisomer.
Q4: Can adjusting the pH of the reaction mixture improve regioselectivity?
A4: Yes, adjusting the reaction pH can be a critical factor in controlling regioselectivity.[6] Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1] This change in nucleophilicity influences which nitrogen atom preferentially initiates the cyclization, thereby favoring the formation of one regioisomer over the other.[1][2]
Q5: Are there alternative starting materials I can use to avoid regioisomer formation?
A5: Absolutely. Employing 1,3-dicarbonyl surrogates with differentiated reactivity at the 1 and 3 positions is an effective strategy. Precursors like β-enaminones can "lock in" the desired regiochemistry before the cyclization step, leading to the formation of a single regioisomer.[1][7] Other regioselective methods include the reaction of N-arylhydrazones with nitroolefins and [3+2] cycloaddition reactions.[8][9]
Troubleshooting Guides
Issue: Formation of an Undesired Regioisomeric Mixture
Symptoms:
-
NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of two or more isomeric products.
-
Difficulty in separating the desired product from its regioisomer by standard purification techniques like column chromatography or recrystallization.
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine under standard conditions (e.g., ethanol as solvent at room temperature).[10]
-
Reaction conditions (solvent, temperature, pH) are not optimized for regioselectivity.[6]
Solutions:
| Strategy | Description |
| Solvent Modification | Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[5] |
| pH Adjustment | Introduce a catalytic amount of acid (e.g., a drop of concentrated HCl or acetic acid) or a mild base (e.g., sodium acetate) to influence the initial nucleophilic attack.[1][2] |
| Temperature Optimization | Systematically vary the reaction temperature. Lowering the temperature may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product. |
| Use of Differentiated Precursors | Synthesize a β-enaminone from your 1,3-dicarbonyl to direct the regiochemistry prior to cyclization with hydrazine.[1] |
| Alternative Synthetic Route | Consider a different synthetic approach that is inherently regioselective, such as a [3+2] cycloaddition or the reaction of a hydrazone with a nitroolefin.[9][11] |
Issue: Low Reaction Conversion or Yield
Symptoms:
-
TLC or LC-MS analysis indicates a significant amount of unreacted starting materials even after an extended reaction time.
-
The isolated yield of the desired pyrazole is low.
Possible Causes:
-
Poor purity of starting materials, especially the hydrazine, which can degrade over time.[2]
-
Steric hindrance from bulky substituents on the 1,3-dicarbonyl or hydrazine.[1]
-
Suboptimal reaction conditions (temperature, solvent, catalyst).[1]
Solutions:
| Strategy | Description |
| Verify Starting Material Purity | Ensure the use of high-purity 1,3-dicarbonyl compounds and freshly opened or purified hydrazine derivatives.[2] |
| Optimize Reaction Conditions | Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.[1] Experiment with different solvents, as aprotic dipolar solvents like DMF or DMSO may yield better results in some cases.[1] |
| Catalyst Screening | If applicable, screen different catalysts. For example, nano-ZnO has been reported to be an efficient catalyst for certain pyrazole syntheses, leading to high yields in a short time.[1][10] |
| Stoichiometry Adjustment | A slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.[2] |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine, highlighting the improved selectivity with fluorinated alcohols.
| Entry | 1,3-Diketone | Solvent | Isomeric Ratio (2:3 or 2:4) | Total Yield (%) | Reference |
| 1 | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | Ethanol | 1:1.9 | 85 | |
| 2 | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | TFE | 95:5 | 82 | |
| 3 | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | HFIP | 97:3 | 80 | |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | 1:1.3 | 75 | |
| 5 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | TFE | 90:10 | 70 | |
| 6 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >98:2 | 68 |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general procedure for the regioselective synthesis of N-methylpyrazoles from 1,3-diketones using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Synthesis of Pyrazoles from N-Arylhydrazones and Nitroolefins
This protocol provides a regioselective one-pot synthesis of 1,3,5-trisubstituted pyrazoles.[8][11]
Materials:
-
Aldehyde (1.25 eq)
-
N-monosubstituted hydrazine (1.25 eq)
-
Nitroolefin (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in methanol.
-
Add the N-monosubstituted hydrazine dropwise to the solution and stir at room temperature for 2 hours to form the hydrazone in situ.
-
Add the nitroolefin to the reaction mixture as a solid in one portion.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, add water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for addressing regioisomer formation.
Caption: Reaction pathways leading to two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for Knorr pyrazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Knorr pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1][2][3] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2][4]
Q2: What are the most critical factors influencing the success of the Knorr pyrazole synthesis?
Several factors can significantly impact the yield and purity of the pyrazole product. These include the purity of the starting materials (1,3-dicarbonyl compound and hydrazine derivative), the choice of solvent and catalyst, the reaction temperature, and the pH of the reaction mixture.[1][5] Sub-optimal conditions can lead to low yields and the formation of side products.[5]
Q3: How can I control the regioselectivity of the reaction when using an unsymmetrical 1,3-dicarbonyl compound?
The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons.[1][5] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[1][6] Careful optimization of these parameters is crucial to favor the formation of the desired regioisomer.
Q4: My reaction mixture has turned a dark yellow or red color. Is this normal and how can I prevent it?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5][7] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[5] To minimize this, ensure the purity of your hydrazine derivative. Using a mild base, such as sodium acetate, can help neutralize any acid that may promote the formation of these colored byproducts.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knorr pyrazole synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions.[5] |
| Sub-optimal Reaction Temperature | The reaction often requires heating. If the reaction is sluggish, consider moderately increasing the temperature.[8][9] However, excessively high temperatures can lead to degradation.[9] |
| Incorrect Solvent | The choice of solvent can influence reaction rates and solubility of reactants. Common solvents include ethanol, propanol, and acetic acid.[1][4][7] Consider trying a different solvent system if the reaction is not proceeding as expected. |
| Inappropriate Catalyst or pH | The Knorr synthesis is typically acid-catalyzed.[1][2][3] Ensure an appropriate acid catalyst (e.g., glacial acetic acid, hydrochloric acid) is used.[4][9] The pH can also affect the rate of both hydrazone formation and cyclization.[10] |
| Poorly Reactive Substrates | Hydrazines with strong electron-withdrawing groups may be less nucleophilic, and sterically hindered reactants can slow the reaction.[9] In such cases, longer reaction times or higher temperatures may be necessary. |
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)
| Potential Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-Dicarbonyl | As discussed in the FAQs, this can lead to a mixture of regioisomers.[1][6] To control regioselectivity, systematically vary the reaction conditions (pH, solvent, temperature) to favor the desired isomer.[6] |
| Side Reactions | Besides regioisomer formation, other side reactions can occur. For instance, under highly acidic conditions, the 1,4-dicarbonyl compound in the related Paal-Knorr synthesis can form a furan byproduct.[9] Ensure the reaction conditions are optimized to minimize such side reactions. |
| Product Degradation | The desired pyrazole product might be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessary degradation.[1][4] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Tarry Material | This can result from impurities or polymerization, often due to excessively high temperatures.[5][9] Try lowering the reaction temperature. For purification, column chromatography on silica gel is a common and effective method.[5] |
| Product is Highly Soluble in the Work-up Solvent | If the product is lost during aqueous work-up, consider extraction with an appropriate organic solvent. If the product is too soluble in the recrystallization solvent, this will result in low recovery.[11] |
| Co-eluting Impurities during Chromatography | If impurities are difficult to separate by column chromatography, consider recrystallization from a different solvent system.[5][12] Washing the crude product with a solvent that selectively dissolves the impurities can also be effective.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine [1][12]
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1][12]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1][12]
-
Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[1][12]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1][12]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate [2][4]
-
Reaction Setup: In a suitable reaction vessel, mix the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[4][8]
-
Solvent and Catalyst Addition: Add a solvent such as 1-propanol and a catalytic amount of glacial acetic acid (e.g., 3 drops).[2][4]
-
Heating: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[2][4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][4]
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring to precipitate the product.[2][4]
-
Crystallization and Isolation: Allow the mixture to cool slowly to facilitate crystallization. Collect the solid product by vacuum filtration and wash with a small amount of water.[2][4]
Quantitative Data Summary
The following tables summarize reaction conditions for the synthesis of various pyrazole derivatives via the Knorr synthesis.
Table 1: Reaction Conditions for Pyrazolone Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Good |
| Ethyl benzoylacetate | Hydrazine hydrate | Glacial Acetic Acid | 1-Propanol | ~100 | 1 | High |
Data compiled from multiple sources.[4][8][12]
Visualizations
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting decision tree for addressing low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. books.rsc.org [books.rsc.org]
common side reactions in the synthesis of pyrazole derivatives
Technical Support Center: Synthesis of Pyrazole Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazole derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction is producing a mixture of two products that are difficult to separate.
-
Question: My NMR spectrum shows two sets of peaks, and TLC analysis reveals two closely-eluting spots. What is the likely cause and how can I resolve this?
-
Answer: This is a classic sign of regioisomer formation . It is the most common side reaction when synthesizing pyrazoles from unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[2]
Solutions to Improve Regioselectivity:
-
Modify the Solvent System: The choice of solvent can dramatically influence the regiochemical outcome.[3] Standard solvents like ethanol often lead to mixtures of regioisomers. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase regioselectivity, often favoring a single isomer.[4][5]
-
Adjust Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[6][7]
-
Acidic Conditions: Can favor the formation of one isomer by protonating the more basic nitrogen of a substituted hydrazine, altering its nucleophilicity.[6][8]
-
Basic Conditions: May favor the other isomer by promoting the attack of the inherently more nucleophilic nitrogen atom.[2][6] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[2]
-
-
Leverage Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of your substrates.[2][6]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically direct the reaction toward the less hindered carbonyl group.[3][6]
-
Electronic Effects: An electron-withdrawing group (like -CF₃) makes the adjacent carbonyl carbon more electrophilic and thus a more likely site for the initial hydrazine attack.[6]
-
-
Issue 2: The reaction has a low yield or is not going to completion.
-
Question: After the recommended reaction time, TLC analysis still shows a significant amount of starting material. What steps can I take to improve the yield?
-
Answer: Low conversion can be caused by several factors, from the quality of your reagents to suboptimal reaction conditions.[2]
Solutions to Improve Yield:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2] Impurities can lead to side reactions that reduce yield and complicate purification.[2]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[2]
-
Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[2] Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2] For some reactions, microwave irradiation can provide rapid synthesis and sometimes favor the thermodynamically preferred product.[6][9]
-
Issue 3: The reaction mixture has turned a dark yellow, red, or brown color.
-
Question: My reaction has developed a strong color. Is this normal, and will it affect my product isolation?
-
Answer: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidative processes.[2] While often harmless to the main reaction, these impurities can make purification more challenging.
Solutions for Purification:
-
Aqueous Work-up: A standard aqueous work-up can remove some of the colored, water-soluble impurities.[5]
-
Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored byproducts.[2]
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can effectively remove baseline impurities.[2] For separating regioisomers or other closely-related byproducts, full column chromatography is necessary.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to pyrazole derivatives?
-
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][10] Other common methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically form a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[9][11][12]
-
-
Q2: What is the difference between a pyrazole and a pyrazoline, and could a pyrazoline be a byproduct in my reaction?
-
A2: A pyrazole is an aromatic five-membered ring with two adjacent nitrogen atoms. A pyrazoline is the non-aromatic, partially saturated analogue. In syntheses starting from α,β-unsaturated carbonyl compounds, the pyrazoline is a key intermediate.[9] If the final oxidation or elimination step is incomplete, the pyrazoline can remain as a significant byproduct.[1]
-
-
Q3: Besides regioisomers, what other structural byproducts can form?
-
A3: Other potential byproducts include N-arylhydrazones (from the reaction of hydrazine with just one carbonyl group), products from the di-addition of hydrazine, and incompletely cyclized intermediates.[1][13] In syntheses using the Vilsmeier-Haack reaction for formylation, side reactions like dehydrochlorination or hydroxymethylation can occur under certain conditions.[14]
-
-
Q4: How can I definitively identify which regioisomer I have synthesized?
-
A4: Unambiguous characterization requires advanced spectroscopic techniques. While 1D ¹H and ¹³C NMR will show distinct signals for each isomer, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.[5] These experiments can establish through-space or through-bond correlations between protons on the N-substituent and protons on the pyrazole ring, confirming the substitution pattern.[5] In some cases, single-crystal X-ray analysis may be required for absolute confirmation.
-
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The use of fluorinated alcohols often dramatically improves selectivity compared to standard solvents like ethanol.[4]
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (Desired:Undesired) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 30:70 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 50:50 | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 98:2 | [4][13] |
Desired Isomer: 3-CF₃-5-Aryl/Furyl Pyrazole TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis (Standard Conditions)
This protocol outlines a general procedure for a Knorr-type reaction which may result in a mixture of regioisomers if unsymmetrical substrates are used.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol (EtOH).
-
Reagent Addition: Add the substituted hydrazine or hydrazine salt (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), add a mild base like sodium acetate (1.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[2] Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent
This protocol details a method to enhance the formation of a single regioisomer using HFIP as the solvent.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL).[6]
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using TLC.[6]
-
Solvent Removal: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[6]
Visualizations
Caption: Competing reaction pathways in the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl, leading to the formation of two distinct regioisomers.
Caption: A troubleshooting workflow to diagnose and resolve common issues such as low yield or poor regioselectivity in pyrazole synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylates for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for ethyl 1-methyl-1H-pyrazole-4-carboxylates?
The most common and established method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1] For ethyl 1-methyl-1H-pyrazole-4-carboxylates, this typically involves reacting a suitable β-ketoester or equivalent with methylhydrazine. Other methods include multicomponent reactions and functionalization of a pre-existing pyrazole ring.[2][3][4]
Q2: What are the most critical factors influencing the reaction yield?
Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in hydrazines or 1,3-dicarbonyl compounds can lead to undesirable side reactions.[5]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are crucial for maximizing conversion and minimizing side products.[1][5]
-
pH Control: The pH of the reaction medium can influence the rate of condensation and cyclization steps.
-
Removal of Water: Efficient removal of the water formed during the cyclization step can drive the reaction to completion.
Q3: What are the common side reactions in this synthesis?
The most prevalent side reaction is the formation of regioisomers, which occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine.[5][6] Other potential issues include incomplete cyclization resulting in a stable hydrazone intermediate, decomposition of the hydrazine starting material leading to colored impurities, and low conversion rates.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield and Incomplete Conversion
Q: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting materials, even after a prolonged reaction time. What are the potential causes and solutions?
A: Low conversion is a common problem that can stem from several factors.[1] A systematic approach is necessary to identify the root cause.
-
Purity of Reagents: Ensure high-purity hydrazine and 1,3-dicarbonyl compounds are used, as impurities can inhibit the reaction.[5]
-
Reaction Temperature and Time: The reaction may require more stringent conditions. Consider gradually increasing the reaction temperature or extending the reaction time. Monitor the progress frequently by TLC or GC to determine the optimal duration and temperature.[5]
-
Solvent Choice: The polarity of the solvent can affect the solubility of reactants and the reaction rate. Protic solvents like ethanol are commonly used, but aprotic solvents could be beneficial in specific cases.
-
Catalyst: An acid or base catalyst can facilitate the condensation and dehydration steps. If not already in use, consider adding a catalytic amount of acetic acid or a stronger acid.
Problem 2: Formation of Regioisomers
Q: My final product is a mixture of ethyl 1-methyl-1H-pyrazole-4-carboxylate and ethyl 2-methyl-2H-pyrazole-4-carboxylate. How can I improve the regioselectivity?
A: The formation of regioisomers is a classic challenge when using unsymmetrical dicarbonyls.[5][6] The substituted nitrogen of methylhydrazine can attack either of the two carbonyl carbons, leading to two different isomers.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting the difference in activation energies for the two pathways.
-
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, using 2,2,2-trifluoroethanol (TFE) has been shown to direct the selectivity in some pyrazole syntheses.[5]
-
pH Adjustment: Carefully controlling the pH can influence which carbonyl group is more readily attacked by the substituted nitrogen of the hydrazine.
-
Purification: If formation of the regioisomer cannot be completely suppressed, the isomers can typically be separated using silica gel column chromatography.[5]
Problem 3: Presence of Colored Impurities
Q: The reaction mixture has turned a dark yellow or red color, and the impurity is difficult to remove from the final product. What is the cause?
A: The formation of colored impurities often indicates decomposition of the starting materials or oxidation of intermediates.[5]
-
Hydrazine Decomposition: Hydrazine derivatives can be unstable, especially when heated. Introduce the hydrazine slowly and at a controlled temperature.
-
Oxidation: Intermediates or the final product may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Aqueous Work-up: A thorough aqueous work-up can help remove colored, water-soluble impurities before final purification.
Problem 4: Incomplete Cyclization
Q: I have isolated the hydrazone intermediate, but the subsequent cyclization to the pyrazole ring is not occurring. How can I promote cyclization?
A: The reaction can sometimes stall at the hydrazone intermediate, particularly if the reactants are sterically hindered or contain deactivating electron-withdrawing groups.[5]
-
Increase Temperature: Higher temperatures provide the necessary activation energy for the intramolecular cyclization and subsequent dehydration.
-
Acid Catalysis: The addition of a strong acid catalyst can protonate the remaining carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the second nitrogen atom.
-
Dehydration: Ensure that the water formed during the reaction is effectively removed, as its presence can inhibit the final dehydration step that leads to the aromatic pyrazole ring.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Three-Component Reaction
This protocol is based on a multicomponent reaction using a magnetic ionic liquid as a recyclable catalyst.[2]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), a relevant aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).
-
Reaction Execution: Allow oxygen to flow through the flask while stirring the mixture.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Catalyst Separation: Once the reaction is complete, separate the magnetic ionic liquid from the solution using a magnet. Wash the catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Product Isolation: Evaporate the solvent from the product solution.
-
Purification: Recrystallize the crude product from isopropanol to obtain the pure pyrazole 4-carboxylic acid ethyl ester derivative. Reported yields for similar structures are in the range of 75-92%.[2]
Protocol 2: Ring Closure in a Two-Phase System
This protocol is adapted from a process for preparing similar pyrazole esters and is designed to improve purity and yield by controlling the reaction environment.[7]
-
Aqueous Phase Preparation: Dissolve a weak base such as sodium carbonate or potassium carbonate and methylhydrazine in water. Cool this solution to a temperature between -10°C and 0°C.
-
Organic Phase Preparation: Dissolve the starting material, ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (or a similar precursor), in a water-immiscible organic solvent like toluene.
-
Reaction: Slowly add the organic phase to the cold aqueous phase with vigorous stirring. Maintain the temperature between -10°C and 10°C.
-
Monitoring: Monitor the reaction by GC analysis until the starting material content is below 0.2%. The reaction is typically complete within 1-2 hours after addition.
-
Work-up: Concentrate the reaction mixture under a vacuum. Add toluene and petroleum ether to the residue and heat to 50-55°C to dissolve the product.
-
Crystallization: Cool the solution slowly to 10-15°C to precipitate the product. This method has been reported to yield a product with 99.90% purity and a yield of 83.8%.[7]
Data Summary
Table 1: Reported Yields for Pyrazole Carboxylate Synthesis
| Product | Starting Materials | Method/Conditions | Reported Yield | Reference |
| Ethyl 1H-pyrazole-4-carboxylate | (Ethoxycarbonyl)malondialdehyde, Hydrazine | Ethanol, Room Temperature, 17h | 72.4% | [8] |
| Ethyl 1H-pyrazole-4-carboxylate | 1H-pyrazole-4-carboxylic acid | Thionyl chloride, EtOH, 0°C to RT, 3h | 80.0% | [8] |
| Ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate, Methylhydrazine | Two-phase system (Toluene/Water), K₂CO₃, -10°C to 10°C | 83.8% | [7] |
| Various Pyrazole 4-carboxylic acid ethyl esters | Ethyl acetoacetate, Aldehyde, Hydrazine | Magnetic ionic liquid, Flow oxygen | 75-92% | [2] |
Visual Guides
Caption: A typical experimental workflow for the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Caption: A logical workflow for troubleshooting and resolving issues of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in pyrazole synthesis, particularly in the Knorr synthesis?
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method. However, several byproducts can arise. The most common issues include:
-
Formation of Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomers can be formed. These isomers differ in the position of the substituents on the pyrazole ring and can be challenging to separate.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can lead to the formation of pyrazoline intermediates as byproducts.[1]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]
-
Di-addition Products: In some cases, a di-addition of the hydrazine to the dicarbonyl compound can occur, leading to other heterocyclic byproducts.[1]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial assessment of the complexity of your reaction mixture. The presence of multiple spots indicates the formation of byproducts. By comparing the Rf values of the spots with your starting materials, you can track the progress of the reaction and identify the presence of new compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Duplicate sets of peaks in the NMR spectrum of your product often indicate the presence of regioisomers.[1] Specific chemical shifts and coupling patterns can help differentiate between the desired pyrazole, pyrazoline intermediates, and other byproducts. For instance, the CH2 protons in a pyrazoline ring will show a characteristic signal that is absent in the aromatic pyrazole.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your mixture, which is crucial for identifying the molecular formula of byproducts.
Q3: What causes the formation of colored impurities, and how can they be removed?
A3: Colored impurities in pyrazole synthesis are often attributed to the degradation or side reactions of the hydrazine starting material, which can form highly conjugated, colored species. To remove these impurities:
-
Column Chromatography: This is a very effective method for separating colored impurities from the desired product.
-
Recrystallization: If the colored impurity has different solubility properties than your product, recrystallization can be an effective purification method. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities, but this may also lead to some loss of the desired product.
-
Washing/Extraction: Washing the crude product with an appropriate solvent can sometimes remove colored impurities if they are selectively soluble in that solvent.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of signals for the pyrazole product.
-
Multiple spots are observed on TLC that are close in Rf value.
-
Difficulty in obtaining a sharp melting point for the product.
Root Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound.
-
Reaction conditions (solvent, temperature, pH) that do not favor the formation of a single isomer.
Solutions:
-
Modify Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioisomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.
-
Temperature Control: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer.
-
pH Adjustment: The acidity of the reaction medium can affect the rate of the initial condensation step at each carbonyl group, thereby influencing the product ratio.
-
-
Alternative Synthetic Strategies:
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity.
-
Use of Precursors with Differentiated Reactivity: Employing starting materials like β-enaminones or α,β-ethynyl ketones can direct the initial attack of the hydrazine to a specific position.
-
-
Separation of Isomers:
-
Column Chromatography: Careful selection of the eluent system can allow for the separation of regioisomers.
-
Fractional Recrystallization: If the isomers have slightly different solubilities, repeated recrystallization can be used to isolate the desired isomer.
-
Data Presentation: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF3, Phenyl | Methylhydrazine | Ethanol (EtOH) | 36:64 | 99 |
| CF3, Phenyl | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 | 99 |
| CF3, Phenyl | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 99 |
| C2F5, Phenyl | Methylhydrazine | Ethanol (EtOH) | 64:36 | 93 |
| C2F5, Phenyl | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 95:5 | 93 |
| C2F5, Phenyl | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 93 |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R1. Regioisomer B corresponds to the pyrazole with the N-substituent adjacent to R2.
Issue 2: Presence of Pyrazoline Intermediates
Symptoms:
-
An additional spot on TLC with a different Rf value than the starting materials and the expected pyrazole product.
-
1H NMR shows signals in the aliphatic region (typically 2.5-4.5 ppm) corresponding to CH and CH2 protons of the pyrazoline ring, in addition to the aromatic signals of the pyrazole.
Root Causes:
-
Incomplete reaction or insufficient reaction time.
-
Reaction conditions not conducive to the final aromatization step (dehydration).
Solutions:
-
Prolong Reaction Time/Increase Temperature: Continue heating the reaction mixture and monitor by TLC until the spot corresponding to the pyrazoline intermediate disappears.
-
Promote Dehydration: If the pyrazoline intermediate is stable, it can be converted to the pyrazole by treatment with a dehydrating agent or by heating in the presence of an acid catalyst.
-
Oxidation: In some cases, pyrazolines can be oxidized to pyrazoles using a suitable oxidizing agent.
Issue 3: N-Alkylation vs. N-Arylation giving a mixture of N1 and N2 isomers
Symptoms:
-
When alkylating or arylating a pre-formed NH-pyrazole, a mixture of two isomeric products is obtained.
-
NMR analysis shows two distinct sets of signals corresponding to the two N-substituted regioisomers.
Root Causes:
-
The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a lack of selectivity during alkylation or arylation.
Solutions:
-
Steric Hindrance: Introduce a bulky substituent at the C3 or C5 position of the pyrazole ring to sterically hinder one of the nitrogen atoms, thereby directing the alkylation/arylation to the other nitrogen.
-
Protecting Groups: Use a protecting group strategy to selectively block one of the nitrogen atoms before carrying out the alkylation/arylation, followed by deprotection.
-
Directed Synthesis: Synthesize the desired N-substituted pyrazole directly using a substituted hydrazine in the initial cyclization reaction, which often provides better control over regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[2]
-
Add a few drops of glacial acetic acid to the solution.[3][4]
-
Add the hydrazine derivative to the mixture. The reaction may be exothermic.[2][4]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Pyrazole by Recrystallization
Materials:
-
Crude pyrazole product
-
Suitable recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexanes)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of hot solvent.[5]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
If using charcoal, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[5]
-
Dry the crystals in a desiccator or vacuum oven.
Visualizations
Caption: Potential pathways leading to byproducts in Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
stability issues of pyrazole compounds under different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions regarding the stability of pyrazole-containing compounds under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring in general?
A1: The pyrazole ring is a five-membered heterocyclic aromatic compound that possesses significant aromatic character and stability.[1] It is generally resistant to oxidation and reduction.[2] However, its stability can be influenced by the substituents on the ring and the surrounding environmental conditions, particularly pH.[3] The ring can be opened under harsh conditions such as with a strong base, ozonolysis, or electrolytic oxidation.[2]
Q2: How do acidic conditions (low pH) affect pyrazole compounds?
A2: Pyrazole has amphoteric properties, meaning it can act as both a weak acid and a weak base.[1] Under acidic conditions, the pyridine-like nitrogen atom (N2) can be protonated to form a pyrazolium cation.[1][2] This protonation can alter the compound's electronic properties, solubility, and reactivity. While the ring itself is generally stable, protonation can make the C3 position more susceptible to electrophilic substitution.[2] For some pyrazole derivatives, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation.[4]
Q3: What happens to pyrazole compounds under basic conditions (high pH)?
A3: Under basic conditions, the pyrrole-like nitrogen atom (N1) can be deprotonated, forming a pyrazolate anion.[1][2] This anion is a potent nucleophile.[1] While many pyrazole derivatives show good stability in alkaline conditions, strong bases can lead to ring opening, particularly at the C3 position.[2] The stability in basic media is highly dependent on the specific substituents attached to the pyrazole core.
Q4: Are there general degradation pathways for pyrazoles based on pH?
A4: Specific degradation pathways are highly structure-dependent. However, general behaviors can be outlined. In acidic media, degradation, if it occurs, might be initiated by the protonation of the ring. In basic media, degradation may proceed via deprotonation and subsequent reactions, potentially leading to ring cleavage.[2] Forced degradation studies are essential to identify the specific pathways and products for any new pyrazole compound.[5]
Q5: My pyrazole-containing API is showing instability in my formulation. Where should I start my investigation?
A5: Begin by systematically evaluating the potential stress factors. The first step is to determine the pH of your formulation. Then, conduct a forced degradation study, exposing your API to a range of pH conditions (e.g., acidic, neutral, basic), as well as oxidative and photolytic stress, to identify the root cause of the instability.[5][6] The troubleshooting workflow below provides a more detailed logical approach.
Troubleshooting Guides
Issue: Unexpected degradation of a pyrazole compound during analysis or storage.
This guide provides a step-by-step process to identify the cause of unexpected degradation of your pyrazole-containing compound.
Caption: Troubleshooting workflow for pyrazole compound degradation.
Quantitative Stability Data
Forced degradation studies are crucial for quantifying the stability of a specific compound. The data below, adapted from a study on the pyrazole derivative Celecoxib, illustrates typical results from such an experiment.
Table 1: Stability of Celecoxib (10 mg/mL) Under Forced Degradation Conditions
| Stress Condition | Temperature | Duration (hours) | Initial Concentration (%) | Final Concentration (%) | Degradation (%) |
| Acidic (0.1 M HCl) | 40°C | 817 | 100.0 | 97.0 | ~3%[4] |
| Alkaline (0.1 M NaOH) | 40°C | 817 | 100.0 | 97.0 | ~3%[4] |
| Oxidative (3% H₂O₂) | 23°C | Not specified | 100.0 | 78.0 | ~22%[4] |
| Refrigerated Storage | 5°C | 2232 (93 days) | 100.0 | >99.0 | <1%[4][7] |
| Room Temp Storage | 23°C | 2232 (93 days) | 100.0 | >98.0 | <2%[4][7] |
Note: This data is for Celecoxib and serves as an example. The stability of other pyrazole derivatives may vary significantly.
Experimental Protocols
Protocol: Forced Degradation Study for a Pyrazole Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a pyrazole compound under various pH conditions, as recommended by ICH guidelines.[5][6]
Objective: To identify potential degradation products and determine the intrinsic stability of a pyrazole-based drug substance across a range of pH values.
Materials:
-
Pyrazole compound (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Phosphate or other suitable buffers (pH 4.5, 7.0, 9.0)
-
HPLC-grade water, acetonitrile, and methanol
-
Co-solvent if API has low aqueous solubility (e.g., methanol, acetonitrile)[5]
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC-UV/PDA or HPLC-MS system
Workflow Diagram:
Caption: A typical workflow for a forced pH degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent or co-solvent.[8]
-
Sample Preparation:
-
Acid Hydrolysis: Add a known volume of the stock solution to a flask containing 0.1 M HCl. If no degradation is observed, a more concentrated acid (e.g., 1 M HCl) may be used.[8]
-
Base Hydrolysis: Add a known volume of the stock solution to a flask containing 0.1 M NaOH. If no degradation is observed, a more concentrated base (e.g., 1 M NaOH) may be used.[8]
-
Neutral Hydrolysis: Add a known volume of the stock solution to a flask containing HPLC-grade water or a neutral buffer (pH ~7.0).
-
Control Sample: Prepare a control sample by diluting the stock solution in the same solvent system but without the stressor, and keep it under controlled conditions (e.g., refrigeration).
-
-
Incubation:
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The duration should not typically exceed 7 days.[8]
-
Quenching: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.[5] Dilute all samples to the final target concentration with the mobile phase.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of potential degradation products.
-
Data Interpretation: Calculate the percentage of the remaining API and the percentage of each degradation product. If necessary, proceed with the structural elucidation of significant degradants.
Chemical Behavior Visualization
The chemical nature of the pyrazole ring dictates its behavior in acidic and basic environments.
Caption: The amphoteric nature of the pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Stability of celecoxib oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Separation of Substituted Pyrazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of substituted pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating regioisomers of substituted pyrazoles?
The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[1][2] The separation is based on the different polarities of the regioisomers.[1] Fractional recrystallization can also be employed if the isomers exhibit sufficiently different solubilities in a specific solvent system.[3][4]
Q2: How can I separate enantiomers of chiral substituted pyrazoles?
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective technique for separating enantiomers of chiral pyrazoles.[5][6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful.[5][7][8][9]
Q3: My pyrazole compound appears to be degrading on the silica gel column. What can I do?
If your compound is unstable on silica gel, you can consider a few alternative approaches. For easier separations, you might try using a different stationary phase like Florisil or alumina.[10] Another strategy is to deactivate the silica gel to reduce its acidity, which may be causing the degradation.[10]
Q4: I'm not getting baseline separation of my pyrazole enantiomers using HPLC. How can I improve the resolution?
Several factors can be adjusted to improve enantiomeric resolution:
-
Mobile Phase Composition: The choice of mobile phase significantly impacts separation.[11] For polysaccharide-based CSPs, both normal-phase (e.g., n-hexane/ethanol) and polar organic modes (e.g., methanol, acetonitrile) can be effective.[5][8] Altering the modifier (e.g., 2-propanol vs. ethanol) and its concentration in the mobile phase can improve separation.[6]
-
Column Temperature: Decreasing the column temperature often leads to better separation, although it may increase the analysis time.[6]
-
Chiral Stationary Phase: The choice of CSP is crucial. Cellulose-based columns may be superior in polar organic modes, while amylose-based columns can perform better in normal-phase mode.[5][9] Trying different types of polysaccharide-based CSPs (e.g., Lux cellulose-2, Lux amylose-2, Chiralcel OJ) can be beneficial.[5][7][11]
Q5: Can I use crystallization to purify my pyrazole derivative?
Yes, crystallization is a viable purification technique. A common method involves dissolving the crude pyrazole in a suitable solvent or solvent mixture, followed by cooling to induce crystallization.[4] For pyrazoles that are basic, purification can be achieved by forming an acid addition salt with an inorganic or organic acid, crystallizing the salt, and then neutralizing it to recover the purified pyrazole.[12][13]
Troubleshooting Guides
Chromatographic Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of regioisomers in column chromatography | Inappropriate solvent system (eluent). | Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation (difference in Rf values). Start with a non-polar solvent and gradually increase polarity.[1] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| No enantiomeric separation in chiral HPLC | Incorrect chiral stationary phase (CSP). | Test different types of CSPs (e.g., cellulose-based, amylose-based).[5][8] |
| Unsuitable mobile phase. | Experiment with both normal-phase and polar organic mobile phases. Vary the alcohol modifier and its concentration.[5][6] | |
| Compound not amenable to chiral separation under the tested conditions. | Consider derivatization of the pyrazole to introduce a group that enhances chiral recognition. | |
| Long analysis times in chiral HPLC | Normal-phase elution mode. | The polar organic mode can offer significantly shorter analysis times and sharper peaks.[5][9] |
| Low column temperature. | While lower temperatures can improve resolution, they also increase retention times. Find an optimal balance.[6] | |
| Compound does not elute from the column | Compound may have decomposed on the stationary phase. | Test for compound stability on silica gel. Consider alternative stationary phases like Florisil or alumina.[10] |
| Solvent system is too weak (non-polar). | Gradually increase the polarity of the eluent. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4] |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or mixed-solvent systems.[4] | |
| Oiling out instead of crystallization | The solution is too concentrated or cooled too quickly. | Add a small amount of hot solvent to dissolve the oil and allow the solution to cool more slowly. |
| Impurities are inhibiting crystallization. | Try to further purify the crude product by another method (e.g., a quick filtration through a silica plug) before crystallization. | |
| Colored impurities in crystals | Co-crystallization of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may reduce the yield.[4] |
Quantitative Data Summary
Table 1: Chiral HPLC Separation of Substituted Pyrazoles on Polysaccharide-Based CSPs
| CSP Type | Elution Mode | Typical Resolution (Rs) | Typical Analysis Time (min) | Reference |
| Lux cellulose-2 | Polar Organic | Up to 18 | ~ 5 | [5][9] |
| Lux amylose-2 | Normal Phase | Up to 30 | ~ 30 | [5][9] |
| CHIRALPAK® IB | Normal Phase | 1.67 - 16.82 | Not specified | [6] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Regioisomer Separation
This protocol is a general guideline for separating pyrazole regioisomers.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol provides a general procedure for the enantioselective separation of chiral pyrazoles.
-
Column: Select a polysaccharide-based chiral column (e.g., Lux cellulose-2 or Lux amylose-2).
-
Mobile Phase Preparation: Prepare the mobile phase. For normal phase, this could be a mixture of n-hexane and an alcohol modifier like ethanol or 2-propanol. For polar organic mode, pure solvents like methanol or acetonitrile can be used.[5][6][8]
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic pyrazole sample in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Determine the retention times, resolution, and relative peak areas of the enantiomers.
Visualizations
Caption: Workflow for the separation of pyrazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. The purity of this compound is critical for its application, particularly as a reagent in the synthesis of agrochemicals, where impurities can affect reaction yields and the quality of the final product. This document outlines detailed experimental protocols, presents comparative data in a clear format, and includes visual diagrams to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Analysis of this compound
This compound is a substituted pyrazole derivative. A common and efficient method for synthesizing pyrazoles is the condensation reaction between a β-keto ester and a hydrazine derivative. In the case of this compound, a likely synthetic route involves the reaction of an appropriate β-keto ester with methylhydrazine.
A significant challenge in the synthesis of N-methylated pyrazoles is the potential for the formation of regioisomers. Due to the two nitrogen atoms in methylhydrazine, the cyclization reaction can result in two different positional isomers. Therefore, a robust analytical method is required to separate and quantify the desired product from its primary regioisomeric impurity and any unreacted starting materials.
Potential Impurities:
Based on the likely synthesis route, the following impurities could be present in a sample of this compound:
-
Regioisomer: Ethyl 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate
-
Unreacted Starting Materials:
-
Methylhydrazine
-
The corresponding β-keto ester (e.g., a derivative of ethyl 2-formyl-3-oxobutanoate)
-
-
Byproducts from side reactions
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC is a powerful and widely used technique for the purity determination of non-volatile organic compounds like this compound. It offers excellent resolution for separating closely related compounds, such as regioisomers.
This protocol is a recommended starting point and may require optimization for specific samples and HPLC systems.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Methods
While HPLC is a highly effective method for the purity analysis of this compound, other techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for separating isomers, high sensitivity with UV detection, robust and reproducible, applicable to a wide range of non-volatile compounds. | Requires a reference standard for quantitative analysis, can be time-consuming for method development. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds, often coupled with mass spectrometry (GC-MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information. | Provides unambiguous structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for straightforward analysis, expensive instrumentation. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electrolyte-filled capillary. | High separation efficiency, low sample and reagent consumption. | Can have lower reproducibility compared to HPLC, lower sensitivity for some compounds. |
Data Presentation
The following table presents a hypothetical comparison of purity analysis results for a sample of this compound using different analytical techniques.
| Analytical Method | Analyte Purity (%) | Key Impurity (Regioisomer) (%) | Other Impurities (%) |
| HPLC | 98.5 | 1.2 | 0.3 |
| qNMR | 98.2 | Not individually quantified | 1.8 (total) |
| GC-MS | 98.6 | 1.1 | 0.3 |
Visualizations
Diagrams of Experimental and Logical Workflows
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Likely synthetic pathway leading to the target product and its primary regioisomeric impurity.
biological activity of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate versus other pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a focus on contextualizing the potential of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate within this diverse class of compounds.
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have demonstrated a remarkable breadth of biological activities.[1][2][3][4][5] Their derivatives are integral to a range of clinically used drugs and continue to be a focal point of intensive research. Activities reported for pyrazole-containing compounds span anti-inflammatory, antimicrobial (including antibacterial and antifungal), anticancer, and antiviral domains.[1][2][4][6][7][8]
Comparative Biological Activities of Pyrazole Derivatives
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related pyrazole derivatives. The following tables summarize the biological activities of various pyrazoles, providing a benchmark for comparison.
Anti-inflammatory Activity
A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10][11]
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target/Mechanism | Experimental Model | Key Findings | Reference(s) |
| Celecoxib (a diaryl-substituted pyrazole) | Selective COX-2 inhibitor | In vitro COX inhibition assays; In vivo animal models of inflammation | Potent and selective inhibition of COX-2 with reduced gastrointestinal side effects compared to non-selective NSAIDs. | [9] |
| 1,3,4-Trisubstituted pyrazoles | COX-2 inhibition | Carrageenan-induced paw edema in rats | Compound 5a showed excellent anti-inflammatory activity (≥84.2% inhibition), comparable to diclofenac. | [1] |
| Pyrazole-integrated benzophenones | Inhibition of inflammatory mediators | Not specified | Compounds 9b, 9d, and 9f were found to be active anti-inflammatory agents. | [1] |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | MAO-B inhibition and anti-inflammatory activity | Carrageenan-induced edema and acetic acid-induced capillary permeability in mice | Compound 3k exhibited anti-inflammatory activity comparable to indomethacin. | [1] |
| Pyrazole derivatives with benzenesulfonamide moiety | COX-1/COX-2 inhibition | In vitro enzyme assays; In vivo anti-inflammatory assay | Several compounds showed potent COX-2 inhibitory activity at nanomolar concentrations with high selectivity. | [12] |
Antimicrobial and Antifungal Activities
The pyrazole nucleus is a common feature in many compounds developed for their antimicrobial and antifungal properties.[8][13][14][15]
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organisms | Experimental Assay | Key Findings | Reference(s) |
| Nitrofuran-containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Not specified | Good antibacterial and antifungal activity. | [1] |
| Pyrazole derivatives containing thiazole scaffolds | Gram-positive and Gram-negative bacteria; Fungi | In vitro antimicrobial assays | Most compounds showed good-to-moderate antibacterial and antifungal activities. | [16] |
| Pyrazole carboxamide thiazole derivatives | Valsa mali, Rhizoctonia solani | In vitro antifungal assays | Compounds 6i and 19i exhibited better antifungal activity against Valsa mali than the control drug boscalid. | [14] |
| Isoxazolol pyrazole carboxylates | Rhizoctonia solani | In vitro antifungal assay | Compound 7ai displayed strong antifungal activity with an EC50 value of 0.37 μg/mL. | [15] |
| Pyrazole hydrazones | Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans | Minimum Inhibitory Concentration (MIC) determination | Compound 21a displayed high antibacterial and antifungal activities with MIC values ranging from 2.9 to 125 µg/mL. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of pyrazole derivatives.
Carrageenan-Induced Paw Edema in Rats (In vivo Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animal Preparation: Wistar albino rats are fasted overnight with free access to water.
-
Compound Administration: The test compounds, a standard drug (e.g., diclofenac), and a control vehicle are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with the test compound or a control at various concentrations.
-
Reaction Initiation: Arachidonic acid (the substrate) is added to initiate the enzymatic reaction, which produces prostaglandin E2 (PGE2).
-
Quantification: The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
Understanding the mechanisms of action and experimental designs is facilitated by visual diagrams.
Caption: Workflow for in vitro COX inhibition assay.
Caption: Simplified Arachidonic Acid Cascade and the inhibitory action of pyrazoles on COX enzymes.
Conclusion
The pyrazole scaffold is a highly privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific data on this compound remains to be fully elucidated in publicly accessible literature, the extensive research on analogous compounds suggests its potential as a bioactive molecule. The comparative data presented here serves as a valuable resource for researchers in the field, providing a framework for the design and evaluation of novel pyrazole-based therapeutic agents. Further experimental investigation into the specific biological profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Potential of Pyrazole Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Anti-inflammatory Efficacy of Pyrazole Carboxylate Derivatives, Supported by Experimental Data.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of pyrazole carboxylate derivatives is primarily assessed through their ability to inhibit the COX enzymes, particularly the inducible isoform, COX-2, and through in vivo models of inflammation, such as the carrageenan-induced paw edema assay. The following tables summarize the quantitative data from various studies, showcasing the inhibitory concentrations (IC50) for COX enzymes and the percentage of edema inhibition in animal models.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Carboxylate Derivatives
| Compound Series | Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-based benzenesulfonamides | Compound 2a | COX-2 | 0.01987 | - | [3] |
| Pyrazole-based benzenesulfonamides | Compound 3b | COX-2 | 0.03943 | 22.21 | [3] |
| Pyrazole-based benzenesulfonamides | Compound 5b | COX-2 | 0.03873 | 17.47 | [3] |
| Pyrazole-based benzenesulfonamides | Compound 5e | COX-2 | 0.03914 | 13.10 | [3] |
| Diarylpyrazole Derivatives | Compound 5u | COX-2 | 1.79 | 72.73 | [4] |
| Diarylpyrazole Derivatives | Compound 5s | COX-2 | 2.51 | 65.75 | [4] |
| Novel Pyrazole Derivatives | Compound 11 | COX-2 | 0.043 | - | [5] |
| Novel Pyrazole Derivatives | Compound 12 | COX-2 | 0.049 | - | [5] |
| Novel Pyrazole Derivatives | Compound 15 | COX-2 | 0.043 | - | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound Series | Derivative Example | Dose | % Inhibition of Edema | Reference |
| Pyrazole-pyrazoline derivatives | Compound 13b | - | 28.6 - 30.9 | [6] |
| Pyrazole-pyrazoline derivatives | Compound 14b | - | 28.6 - 30.9 | [6] |
| Pyrazole-pyrazoline derivatives | Compound 15b | - | 28.6 - 30.9 | [6] |
| 3,5-diarylpyrazoles | - | 10 mg/kg | 65 - 80 | [2] |
| Pyrazole-thiazole hybrid | - | - | 75 | [2] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole carboxylate isomers are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway and potentially through the modulation of the NF-κB signaling pathway.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Pyrazole derivatives, particularly those with a sulfonamide or similar moiety, can selectively bind to and inhibit the COX-2 enzyme.[4]
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Validating the Blueprint of Pyrazole Derivatives: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized pyrazole derivatives is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to ensure accurate and reliable characterization.
The pharmacological activity of pyrazole-based compounds is intrinsically linked to their three-dimensional structure.[1] Therefore, rigorous validation of the atomic arrangement within these molecules is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This involves a multi-pronged analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
A Comparative Overview of Key Analytical Techniques
The selection of analytical methods for the structural validation of pyrazole derivatives is guided by the specific information required. While NMR and MS provide crucial data on the molecular structure and formula, X-ray crystallography offers the definitive determination of the solid-state structure.[1]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment of hydrogen and carbon atoms, connectivity between atoms, and stereochemistry.[2] | Non-destructive, provides rich structural detail in solution.[3] | Can be complex to interpret, tautomerism can lead to broad or averaged signals.[3] |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information through fragmentation patterns.[2] | High sensitivity, allows for confirmation of molecular formula with high resolution.[2] | Isomeric compounds can be difficult to distinguish without tandem MS. |
| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions in the solid state.[1] | Provides an unambiguous three-dimensional structure.[4] | Requires a suitable single crystal, which can be challenging to obtain.[4] |
| FT-IR Spectroscopy | Presence of specific functional groups within the molecule.[5] | Fast and simple method for functional group identification. | Provides limited information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Information about electronic transitions within the molecule.[5] | Useful for quantitative analysis and studying conjugation.[5] | Provides limited structural information on its own. |
In-Depth Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data for the structural validation of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for elucidating the molecular structure of pyrazole derivatives in solution.[2]
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[3]
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature.[3] For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC should be employed to establish proton-proton and proton-carbon correlations.[2][3]
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal multiplicities.[2] Compare the obtained data with literature values for known pyrazole derivatives to aid in signal assignment.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of pyrazole derivatives.[2]
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the pyrazole derivative in a suitable solvent like methanol or acetonitrile.[2] Filter the solution through a 0.22 µm syringe filter.[2]
-
Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy.[2] Select the appropriate ionization technique, such as Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for volatile compounds.[2]
-
Data Acquisition: Acquire the mass spectrum in full scan mode.[2] For detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.[2]
-
Data Analysis: Determine the molecular ion peak to confirm the molecular weight.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing the exact mass.[2]
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.[1]
X-ray Crystallography Protocol:
-
Crystal Growth: Grow a suitable single crystal of the pyrazole derivative. This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques.[4]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[1]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperatures (around 100-120 K) to minimize thermal vibrations.[1][7]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[7]
Visualizing the Validation Workflow and Biological Context
To illustrate the logical flow of the structural validation process and the potential biological relevance of pyrazole derivatives, the following diagrams have been generated.
Caption: Workflow for the synthesis and structural validation of pyrazole derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
The synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and drug development, owing to the broad spectrum of biological activities these heterocyclic compounds exhibit.[1] Traditionally, the synthesis of these scaffolds has relied on conventional heating methods, often involving prolonged reaction times under reflux.[2] However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful alternatives, offering significant improvements in efficiency, reaction time, and yield.[3][4]
This guide provides an objective comparison between conventional heating and microwave irradiation methods for pyrazole synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods, primarily in the drastic reduction of reaction times and often leading to improved product yields.[5][6] The data summarized below from various studies highlights these efficiencies.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 minutes | 91-98 | [1][7] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1][7] | |
| Phenyl-1H-pyrazole-4-carboxylic Acid | Microwave-Assisted | 80 | 2 minutes | 62-92 | [7] |
| Conventional Heating | 80 | 1 hour | 48-85 | [7] | |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 minutes | 79-92 | [5] |
| Conventional Heating | Not Specified | 7-9 hours | Lower than MW | [5] | |
| Quinolin-2(1H)-one based Pyrazoles | Microwave-Assisted | 120 | 7-10 minutes | 68-86 | [8] |
| Pyrazoline from Chalcone | Microwave-Assisted | Not Specified | 1 minute | Not Specified | [2] |
| Conventional Heating | ~118 (Reflux) | 6.5 hours | Not Specified | [2] | |
| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Microwave-Assisted | 70 | 4 minutes | 82-96 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives via both microwave-assisted and conventional heating techniques. These are based on established literature procedures for the cyclization of a chalcone with a hydrazine derivative.
Protocol 1: Microwave-Assisted Synthesis of a Pyrazole Derivative
This protocol describes the rapid synthesis of a pyrazole derivative from a chalcone and a hydrazine derivative using microwave irradiation.[1]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a magnetic stir bar
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: Conventional Reflux Synthesis of a Pyrazole Derivative
This protocol details a traditional synthesis method involving heating the reactants under reflux.[2][9]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine hydrate (99%, 4.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the chalcone (1.0 mmol) and hydrazine hydrate (4.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) with stirring for several hours (e.g., 2 to 6.5 hours).[2][7] Monitor the reaction's progress using TLC.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of crushed ice water to induce precipitation.
-
Collect the solid product via vacuum filtration.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, for purification.
Visualization of Synthesis Workflows
The following diagram illustrates the distinct workflows for pyrazole synthesis, comparing the key stages and time scales of conventional heating versus microwave irradiation.
Caption: Comparative workflow of conventional vs. microwave-assisted pyrazole synthesis.
Conclusion
The evidence strongly supports the adoption of microwave-assisted methods for pyrazole synthesis. The primary advantages of MAOS include a dramatic reduction in reaction times from hours to minutes, increased product yields, and cleaner reactions that can simplify purification.[1] These benefits align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3] While conventional heating remains a viable and accessible method, microwave irradiation offers a more efficient, rapid, and often higher-yielding alternative, making it an attractive option for high-throughput synthesis and the rapid generation of compound libraries in drug discovery.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. eresearchco.com [eresearchco.com]
A Comparative Guide to the Regioselectivity of Pyrazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of substituted pyrazoles often presents a significant challenge in controlling regioselectivity, particularly when employing unsymmetrical starting materials. The precise placement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities. This guide provides an objective comparison of the regioselectivity of common pyrazole synthesis methods, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate synthetic strategy.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can yield two regioisomers, making the control of regioselectivity a key consideration.
The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1] Steric hindrance can direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[1] The reaction pH and solvent choice also play a crucial role in determining the final isomer ratio.[1]
Data Presentation: Regioselectivity in Knorr Pyrazole Synthesis
The following table summarizes the quantitative data on the regioselectivity of the Knorr synthesis under various conditions. Regioisomer A is formed by the initial attack of the substituted nitrogen of the hydrazine at the C1 carbonyl, while Regioisomer B results from the attack at the C3 carbonyl.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Temperature (°C) | Isomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione (Ph, Me) | Methylhydrazine | Ethanol | Reflux | 50:50 | [2] |
| 1-Phenyl-1,3-butanedione (Ph, Me) | Methylhydrazine | TFE | RT | 85:15 | [2] |
| 1-Phenyl-1,3-butanedione (Ph, Me) | Methylhydrazine | HFIP | RT | 97:3 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione (4-MeOPh, Me) | Phenylhydrazine | Ethanol | Reflux | 60:40 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione (4-MeOPh, Me) | Phenylhydrazine | TFE | RT | 95:5 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione (4-MeOPh, Me) | Phenylhydrazine | HFIP | RT | >99:1 | [2] |
| 1-(4-Nitrophenyl)-1,3-butanedione (4-NO₂Ph, Me) | Phenylhydrazine | HFIP | RT | 80:20 | [2] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol; RT: Room Temperature
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Acid catalyst (e.g., acetic acid, a few drops) (optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the substituted hydrazine to the solution. The addition may be exothermic.
-
If using a catalyst, add a few drops of acid to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature or reflux) and stir for the appropriate time (typically 1-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to isolate the desired regioisomer.[3]
Knorr Synthesis Reaction Pathway
Caption: Knorr pyrazole synthesis pathways.
Synthesis from α,β-Unsaturated Carbonyl Compounds (Enones)
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazoles. This method typically proceeds through a Michael addition of the hydrazine to the enone, followed by cyclization and oxidation to yield the aromatic pyrazole. The regioselectivity is generally high and is primarily governed by the initial Michael addition step.
The more nucleophilic nitrogen of the substituted hydrazine (typically the NH₂) attacks the β-carbon of the enone. Subsequent cyclization involves the attack of the other nitrogen atom onto the carbonyl carbon.
Data Presentation: Regioselectivity in Pyrazole Synthesis from Enones
Quantitative data for this method is less commonly presented in comparative tables. However, many literature reports describe the synthesis of a single regioisomer in high yield, indicating excellent regioselectivity. For instance, the reaction of various chalcones with phenylhydrazine typically yields the 1,3,5-trisubstituted pyrazole as the sole product.[4]
| α,β-Unsaturated Carbonyl (R¹-CH=CH-CO-R²) | Hydrazine (R³-NHNH₂) | Conditions | Predominant Regioisomer | Yield (%) | Reference |
| Chalcone (Ph-CH=CH-CO-Ph) | Phenylhydrazine | Acetic Acid, Reflux | 1,3,5-Triphenylpyrazole | >90 | [4] |
| 4-Phenyl-3-buten-2-one (Ph-CH=CH-CO-Me) | Hydrazine | I₂, DMSO | 3-Methyl-5-phenyl-1H-pyrazole | 85 | [5] |
| β-Ionone | Tosylhydrazine | NaOAc, DMF | Single Isomer | 82 | [4] |
Experimental Protocol: General Procedure for Pyrazole Synthesis from Enones
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Oxidizing agent (e.g., I₂, air, DMSO) (if pyrazoline is the intermediate)
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC. If a pyrazoline intermediate is formed, an oxidation step is required. This can sometimes occur in situ with air oxidation, or an oxidizing agent like iodine can be added.[5]
-
After completion, cool the reaction mixture and remove the solvent.
-
The crude product is then purified by recrystallization or column chromatography.[6]
Enone Synthesis Reaction Pathway
Caption: Pyrazole synthesis from enones.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for pyrazole synthesis. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.
a) Pechmann Pyrazole Synthesis
The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition, originally involving the reaction of diazomethane with acetylenes.[7] The regioselectivity is determined by the electronic and steric properties of the substituents on both the diazoalkane and the alkyne. Generally, the reaction is highly regioselective.
b) Cycloaddition with Nitrile Imines
Nitrile imines, often generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes or alkenes provides a versatile route to highly substituted pyrazoles with excellent regiocontrol.[8]
Data Presentation: Regioselectivity in 1,3-Dipolar Cycloaddition
This method is renowned for its high regioselectivity, often leading to the formation of a single regioisomer.
| 1,3-Dipole | Dipolarophile | Conditions | Predominant Regioisomer | Yield (%) | Reference |
| Diazomethane | Acetylene | N/A | Pyrazole | N/A | [7] |
| Diphenyldiazomethane | Phenylacetylene | N/A | 1,3,5-Triphenylpyrazole | High | |
| N-phenyl-C-phenylnitrile imine | Ethyl propiolate | Triethylamine | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | >90 | [9] |
| N-aryl-C-arylnitrile imine | Ninhydrin-derived MBH carbonates | N/A | Single Isomer | up to 95 | [9] |
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition (using Nitrile Imines)
Materials:
-
Hydrazonoyl halide (1.0 eq)
-
Alkyne or alkene (1.0-1.2 eq)
-
Base (e.g., Triethylamine) (1.1 eq)
-
Anhydrous solvent (e.g., THF, Chloroform)
Procedure:
-
Dissolve the hydrazonoyl halide and the dipolarophile in an anhydrous solvent under an inert atmosphere.
-
Add the base dropwise to the solution at room temperature. The base generates the nitrile imine in situ.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium halide salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
1,3-Dipolar Cycloaddition Pathway
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Conclusion
The choice of synthetic method for constructing substituted pyrazoles is dictated by the desired substitution pattern and the required level of regiocontrol.
-
The Knorr synthesis is a versatile and well-established method, but regioselectivity can be a significant issue with unsymmetrical 1,3-dicarbonyls. However, careful selection of solvents, such as fluorinated alcohols, can dramatically improve the regiochemical outcome.[2]
-
Synthesis from α,β-unsaturated carbonyl compounds generally offers high regioselectivity, primarily controlled by the initial Michael addition step. This method is particularly useful for the synthesis of 1,3,5-trisubstituted pyrazoles.
-
1,3-Dipolar cycloaddition reactions, including the Pechmann synthesis, are often the methods of choice when exceptionally high regioselectivity is required. These reactions typically proceed to give a single regioisomer in high yield, making them ideal for the synthesis of complex and well-defined pyrazole derivatives.[8][9]
By understanding the factors that govern regioselectivity in each of these methods and by referring to the provided experimental data and protocols, researchers can make informed decisions to efficiently synthesize the desired pyrazole regioisomers for their drug discovery and development programs.
References
- 1. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Pechmann Pyrazole Synthesis [drugfuture.com]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-Pyrazole Derivatives
A deep dive into the structure-activity relationship (SAR) of 1-methyl-pyrazole derivatives reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative analysis of their biological activities, focusing on their roles as kinase inhibitors in oncology and as anti-inflammatory agents. Detailed experimental data, protocols, and pathway visualizations offer researchers and drug development professionals a comprehensive resource for advancing this promising class of compounds.
The 1-methyl-pyrazole core has proven to be a valuable pharmacophore, with derivatives demonstrating potent inhibitory activity against a range of biological targets. This guide synthesizes findings from multiple studies to present a clear comparison of these activities, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activity of 1-Methyl-Pyrazole Derivatives
The biological efficacy of 1-methyl-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize the in vitro activities of various derivatives against key protein kinases and in cellular anti-inflammatory assays.
Kinase Inhibitory Activity
1-methyl-pyrazole derivatives have emerged as potent inhibitors of several protein kinases implicated in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase (JNK), and Aurora Kinases.
Table 1: Inhibitory Activity of 1-Methyl-Pyrazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| P-6 | Aurora-A | 0.11 ± 0.03 | - | [1][2] |
| Compound 6 | Aurora Kinase | 0.16 | HCT116, MCF7 | [3] |
| Compound 22 | CDK1 | - | MCF7, MIAPaCa, HeLa | [3] |
| Compound 5a | CDK2/cyclin E | 0.98 ± 0.06 | - | |
| AT7518 | CDK (positive control) | - | Various | [3] |
| Compound 9c | JNK-1 | < 10 | - | [4] |
| Compound 10a | JNK-1 | < 10 | - | [4] |
| Compound 10d | JNK-1 | < 10 | - | [4] |
| Compound 8i | JNK-2 | 1.0 | - | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Anti-inflammatory Activity
The anti-inflammatory properties of 1-methyl-pyrazole derivatives have been evaluated in various in vitro models, demonstrating their ability to inhibit key inflammatory mediators.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | IC50 (µM) / % Inhibition | Cell Line | Reference |
| Diaryl Pyrazole Hybrid | COX-2 Inhibition | 0.03 | - | [6] |
| Diaryl Pyrazole Hybrid | LOX Inhibition | 0.15 | - | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | - | [6] |
| Pyrazole Derivative | IL-6 Reduction | 85% at 5 µM | RAW 264.7 | [6] |
| Compound 2a | COX-2 Inhibition | 0.01987 | - | [7] |
| Compound 3b | COX-2 Inhibition | 0.03943 | - | [7] |
| Compound 5b | COX-2 Inhibition | 0.03873 | - | [7] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. For IL-6, the percentage reduction at a specific concentration is shown.
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[8][9] Its inhibition is a key strategy in cancer therapy.
JNK Signaling Pathway in Inflammation
The JNK pathway is a critical component of the cellular response to stress and inflammatory signals.[10][11] Its inhibition can mitigate inflammatory responses.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential for proper mitotic progression, and their dysregulation can lead to chromosomal instability, a hallmark of cancer.[12][13]
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the biological activity of 1-methyl-pyrazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14][15]
-
Compound Preparation: Prepare serial dilutions of the 1-methyl-pyrazole derivatives in a suitable buffer (e.g., kinase buffer with DMSO).
-
Reaction Setup: In a 384-well plate, add the test compounds, the target kinase (e.g., CDK2/Cyclin A2, JNK, or Aurora A), and the appropriate substrate in kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This cellular assay measures the ability of compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[16][17]
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Cytotoxicity Assay (MTT): First, determine the non-toxic concentrations of the compounds by treating the cells with a range of concentrations for 24 hours and assessing cell viability using the MTT assay.
-
Compound Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the 1-methyl-pyrazole derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Quantification of Pro-inflammatory Cytokines and Prostaglandins: Measure the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator compared to the LPS-only treated control and determine IC50 values where applicable.
Conclusion
The 1-methyl-pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can yield potent and selective inhibitors of key biological targets involved in cancer and inflammation. The provided data, protocols, and pathway diagrams serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rupress.org [rupress.org]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Properties of Pyrazole Isomers: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of pyrazole and its methylated isomers, leveraging data from computational studies. Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, and understanding their electronic characteristics is crucial for designing novel therapeutic agents. This document summarizes key electronic descriptors obtained from Density Functional Theory (DFT) calculations, offering insights into the reactivity, stability, and intermolecular interaction potential of these compounds.
Data Presentation: Electronic Properties of Pyrazole Isomers
The following table summarizes key electronic properties of pyrazole and its methyl-substituted isomers, calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. These parameters are crucial for predicting the chemical behavior and biological activity of these molecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| Pyrazole | -6.77 | -0.35 | 6.42 | 2.21 |
| 3-Methylpyrazole | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| 4-Methylpyrazole | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Specific values for HOMO, LUMO, and dipole moment for the methylpyrazole isomers were not consistently available in the searched literature for a direct comparison using the same computational methodology. The provided data for pyrazole is representative of values found in computational studies. It is important to note that 3-methylpyrazole and 5-methylpyrazole exist in a tautomeric equilibrium.
Key Electronic Property Insights
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is an indicator of the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor in chemical reactions.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity.[1] A larger gap generally implies higher stability and lower reactivity.[1]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in intermolecular interactions, such as hydrogen bonding.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack.[2]
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
General Computational Protocol:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of the pyrazole isomers. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[3][4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian.[5]
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of pyrazole isomers.
Caption: Computational workflow for analyzing pyrazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. ias.ac.in [ias.ac.in]
Spectroscopic Scrutiny: A Comparative Analysis of 3-Methoxy and 5-Methoxy Pyrazole Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of isomeric differentiation is paramount. This guide provides a comprehensive spectroscopic comparison of 3-methoxy pyrazole and 5-methoxy pyrazole, offering key data and experimental insights to aid in their unambiguous identification and characterization.
The subtle shift of a methoxy group on the pyrazole ring, from position 3 to 5, induces distinct changes in the molecule's electronic environment. These differences are readily discernible through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a summary of the expected spectroscopic data for these two isomers, alongside detailed experimental protocols for their synthesis and analysis.
Spectroscopic Data Summary
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Proton | 3-Methoxy Pyrazole Chemical Shift (δ, ppm) | 5-Methoxy Pyrazole Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~5.9 - 6.1 | ~5.8 - 6.0 | Doublet |
| H5 / H3 | ~7.3 - 7.5 | ~7.2 - 7.4 | Doublet |
| OCH₃ | ~3.8 - 4.0 | ~3.7 - 3.9 | Singlet |
| NH | Broad, variable | Broad, variable | Broad Singlet |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | 3-Methoxy Pyrazole Chemical Shift (δ, ppm) | 5-Methoxy Pyrazole Chemical Shift (δ, ppm) |
| C3 | ~160 - 165 | ~150 - 155 |
| C4 | ~90 - 95 | ~95 - 100 |
| C5 | ~130 - 135 | ~135 - 140 |
| OCH₃ | ~55 - 60 | ~55 - 60 |
Table 3: Comparative IR Spectroscopic Data (Predicted)
| Vibrational Mode | 3-Methoxy Pyrazole Wavenumber (cm⁻¹) | 5-Methoxy Pyrazole Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) | 3100 - 3300 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (methoxy) | 2850 - 2950 | 2850 - 2950 |
| C=N Stretch | ~1550 - 1600 | ~1550 - 1600 |
| C-O Stretch | ~1250 | ~1250 |
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Parameter | 3-Methoxy Pyrazole | 5-Methoxy Pyrazole |
| Molecular Ion (M⁺) | m/z = 98 | m/z = 98 |
| Key Fragmentation | Loss of CH₃, CO, HCN | Loss of CH₃, CO, HCN |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of these pyrazole isomers are crucial for reproducible research.
Synthesis of Methoxy Pyrazole Isomers
The synthesis of 3-alkoxypyrazoles can be achieved through the condensation of β-alkoxy-α,β-unsaturated ketones with hydrazine. For 5-methoxypyrazoles, a potential route involves the methylation of the corresponding pyrazol-5-one.
Synthesis of 3-Methoxypyrazole (General Procedure): A common method for the synthesis of 3-alkoxypyrazoles involves the reaction of a β-alkoxy-α,β-unsaturated carbonyl compound with hydrazine. For 3-methoxypyrazole, 1,1,3,3-tetramethoxypropane can be reacted with hydrazine sulfate in an acidic medium.
Synthesis of 5-Methoxypyrazole (General Procedure): 5-Methoxypyrazole can be prepared from pyrazol-5-one. The pyrazol-5-one is treated with a methylating agent, such as diazomethane or dimethyl sulfate, under basic conditions. It is important to control the reaction conditions to favor O-methylation over N-methylation.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, inject a dilute solution of the pyrazole isomer in a volatile solvent (e.g., methanol, dichloromethane) into the GC inlet.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 3-methoxy and 5-methoxy pyrazole isomers.
Caption: Workflow for the comparative spectroscopic analysis of pyrazole isomers.
This guide provides a foundational framework for the spectroscopic comparison of 3-methoxy and 5-methoxy pyrazole. Researchers are encouraged to consult the primary literature for more detailed experimental data and to perform their own analyses for definitive characterization. The subtle yet significant differences in their spectroscopic signatures underscore the importance of careful and comprehensive analysis in the field of medicinal and materials chemistry.
Substituent Effects on the Biological Activity of Pyrazole Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, pyrazole esters have emerged as a promising class of compounds with significant therapeutic potential. The nature and position of substituents on both the pyrazole ring and the ester moiety can profoundly influence their biological activity, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the impact of various substituents on the antimicrobial and anticancer activities of pyrazole esters, supported by experimental data and detailed protocols.
Impact on Anticancer Activity
The anticancer potential of pyrazole esters has been extensively investigated, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that the substituents on the pyrazole core and the phenyl rings attached to it play a crucial role in determining the potency of these compounds.
A series of novel pyrazole ring-containing isolongifolanone derivatives were synthesized and evaluated for their antitumor activity against MCF7, A549, and Hela cancer cell lines.[1] One compound from this series exhibited the most potent antiproliferation activity toward MCF7 with an IC50 value of 5.21 µM.[1] Mechanistic studies demonstrated that this compound induced apoptosis through the activation of caspase-3 and PARP, downregulation of Bcl-2, and upregulation of BAX and p53.[1] Furthermore, it was observed to induce intracellular ROS generation and mitochondrial depolarization.[1]
In another study, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against the MCF7 breast cancer cell line.[1] One derivative showed the highest inhibitory activity with an IC50 of 2.89 µM, which was comparable to the standard drug toceranib.[1] The SAR studies from this work highlighted that linking an aryl or heteroaryl moiety via a hydrophilic linker significantly improved the anticancer activity.[1]
Furthermore, a series of pyrazole benzothiazole hybrids were screened against several cancer cell lines, including HT29, PC3, A549, and U87MG.[1] One compound demonstrated potent activity against all tested cancer cells, with IC50 values ranging from 3.17 to 6.77 µM, which was superior to the reference drug axitinib.[1] The SAR analysis indicated that compounds with electron-withdrawing groups on the aromatic rings showed the greatest growth inhibition.[1]
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a selection of substituted pyrazole esters against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | 4-Cl-Phenyl | A549 (Lung) | 7.5 | [2] |
| 1b | Phenyl | H | 4-OCH3-Phenyl | A549 (Lung) | 12.3 | [2] |
| 1c | Phenyl | H | 4-NO2-Phenyl | A549 (Lung) | 5.2 | [2] |
| 2a | 4-CH3-Phenyl | H | 4-Cl-Phenyl | MCF-7 (Breast) | 4.8 | [3] |
| 2b | 4-CH3-Phenyl | H | 4-OCH3-Phenyl | MCF-7 (Breast) | 9.1 | [3] |
| 2c | 4-CH3-Phenyl | H | 4-NO2-Phenyl | MCF-7 (Breast) | 3.7 | [3] |
| 3a | Phenyl | CH3 | 4-Cl-Phenyl | PC-3 (Prostate) | 6.2 | [2] |
| 3b | Phenyl | CH3 | 4-OCH3-Phenyl | PC-3 (Prostate) | 11.5 | [2] |
| 3c | Phenyl | CH3 | 4-NO2-Phenyl | PC-3 (Prostate) | 4.1 | [2] |
Table 1: Anticancer Activity of Substituted Pyrazole Esters. This table shows the half-maximal inhibitory concentration (IC50) of various pyrazole ester derivatives against different cancer cell lines. The substituents at positions R1, R2, and R3 on the pyrazole ring and associated phenyl groups are indicated.
Impact on Antimicrobial Activity
Pyrazole esters have also demonstrated significant potential as antimicrobial agents. The substituents on the pyrazole ring can modulate the antimicrobial spectrum and potency of these compounds. For instance, the presence of halogen atoms on the phenyl ring has been shown to enhance antibacterial activity.
A study on novel pyrazole derivatives containing an imidazothiadiazole moiety revealed that most of the synthesized compounds exhibited high selective inhibitory activity against multi-drug resistant bacterial strains.[4] Specifically, compounds 21c and 23h from this study showed the strongest antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four-fold more potent than the positive control, gatifloxacin (MIC = 1 µg/mL).[4]
The following table presents the Minimum Inhibitory Concentration (MIC) values of a selection of substituted pyrazole esters against various bacterial strains.
| Compound ID | R1 | R2 | R3 | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| 4a | Phenyl | H | 4-Cl-Phenyl | 12.5 | 25 | [5] |
| 4b | Phenyl | H | 4-Br-Phenyl | 6.25 | 12.5 | [5] |
| 4c | Phenyl | H | 4-F-Phenyl | 25 | 50 | [5] |
| 5a | 4-NO2-Phenyl | H | 4-Cl-Phenyl | 6.25 | 12.5 | [5] |
| 5b | 4-NO2-Phenyl | H | 4-Br-Phenyl | 3.12 | 6.25 | [5] |
| 5c | 4-NO2-Phenyl | H | 4-F-Phenyl | 12.5 | 25 | [5] |
Table 2: Antimicrobial Activity of Substituted Pyrazole Esters. This table displays the Minimum Inhibitory Concentration (MIC) of various pyrazole ester derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The substituents at positions R1, R2, and R3 are indicated.
Experimental Protocols
Synthesis of Substituted Pyrazole-4-Carboxylic Acid Esters
General Procedure:
-
Preparation of the Intermediate: To a solution of an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol), add diethyl oxalate and a base such as sodium ethoxide. Stir the mixture at room temperature for a specified period to form the substituted ethyl 2,4-dioxo-4-phenylbutanoate derivative.[6]
-
Cyclization: To a suspension of the intermediate from step 1 in glacial acetic acid, add hydrazine hydrate. Reflux the mixture for several hours.[6]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Preparation of Test Compounds: Prepare a stock solution of each pyrazole ester in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[9]
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]
Anticancer Activity Assay: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole ester derivatives for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified workflow for assessing apoptosis and a generalized signaling pathway that can be triggered by these compounds.
Figure 1: An overview of the experimental workflow and a generalized apoptotic signaling pathway induced by pyrazole esters.
This guide provides a foundational understanding of how substituents on pyrazole esters can be modulated to fine-tune their biological activities. The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate their own series of compounds, contributing to the development of novel and more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. The following procedural steps are based on the hazard profiles of structurally similar pyrazole derivatives and are intended to ensure the safety of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. |
| Respiratory | Fume Hood | All handling of the solid or solutions should be done in a certified chemical fume hood. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify the location of the nearest safety shower and eyewash station.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, followed by safety goggles.
-
Don nitrile gloves, ensuring they fit properly.
-
-
Compound Handling:
-
Conduct all weighing and transferring of the solid compound within the fume hood to avoid inhalation of any dust.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely cap all containers containing the compound.
-
Clean the work area thoroughly.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order (gloves first, then goggles, and finally the lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.[3]
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container.[4]
-
The label should include the full chemical name and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Liquid Waste:
-
Contaminated Materials:
-
Dispose of items such as weighing paper, contaminated gloves, and absorbent pads in the designated solid hazardous waste container.[4]
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[3]
-
Follow your institution's procedures for requesting hazardous waste pickup.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of the target compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
